L-NAME hydrochloride
Description
Properties
IUPAC Name |
methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNXAGZYLSRPJK-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199292 | |
| Record name | Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732643 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51298-62-5 | |
| Record name | L-Ornithine, N5-[imino(nitroamino)methyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51298-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-NAME Hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051298625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N5-[imino(nitroamino)methyl]-L-ornithine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-NAME HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFX6A1PRZ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-NAME Hydrochloride: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted applications of L-NAME hydrochloride (Nω-Nitro-L-arginine methyl ester hydrochloride) in biomedical research. A cornerstone tool for investigating the roles of nitric oxide (NO), L-NAME provides a robust method for probing the physiological and pathological significance of the nitric oxide synthase (NOS) pathway. This document details its mechanism of action, provides structured quantitative data, outlines key experimental protocols, and visualizes relevant signaling pathways and workflows.
Core Mechanism of Action
This compound is a non-selective competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[1][2][3] It functions as a prodrug, being hydrolyzed by cellular esterases to its active form, Nω-nitro-L-arginine (L-NNA).[4] L-NNA then competes with the natural substrate, L-arginine, for binding to the active site of the NOS enzyme, thereby blocking the synthesis of nitric oxide.[4][5] This inhibition of NO production is the basis for its wide-ranging applications in research, particularly in studies related to cardiovascular function, neurotransmission, and inflammatory responses.[2][6]
Quantitative Data Summary
The inhibitory potency of L-NAME and its active metabolite, L-NNA, varies across the different NOS isoforms. The following tables summarize the key quantitative data for easy comparison.
Table 1: Inhibitory Potency (Ki) of L-NNA (Active Form of L-NAME)
| NOS Isoform | Species | Ki Value | Reference |
| nNOS | Bovine | 15 nM | [1][3][4] |
| eNOS | Human | 39 nM | [1][3][4] |
| iNOS | Murine | 4.4 µM | [1][3][4] |
Table 2: 50% Inhibitory Concentration (IC50) of L-NAME
| Parameter | Condition | IC50 Value | Reference |
| NOS Inhibition | Purified brain NOS | 70 µM | [5][6][7][8] |
| cGMP Formation | Endothelial cells (with 30 µM arginine) | 3.1 µM | [4] |
Table 3: Effective Concentrations and Dosages
| Experimental Model | Application | Concentration/Dosage | Effect | Reference |
| In Vitro (Porcine Aortae) | Inhibition of Ca2+-dependent eNOS | 0.1 - 100 mM | Concentration-dependent inhibition | [1][6] |
| In Vitro (Rat Aorta Rings) | Reversal of acetylcholine-induced vasodilation | EC50 of 0.54 µM | Reverses vasodilation | [4] |
| In Vivo (Anesthetized Rats) | Increase in blood pressure | 0.03 - 300 mg/kg (i.v.) | Dose-dependent increase in blood pressure and bradycardia | [1][6] |
| In Vivo (Mice) | Induction of hypertension | 400 mg/kg (i.p., daily for 7 days) | Induces hypertension and body weight loss | [9] |
Signaling Pathway and Mechanism of Action
L-NAME's primary effect is the blockade of nitric oxide synthesis, which has downstream consequences on various signaling pathways. The canonical pathway involves the reduction of cyclic guanosine monophosphate (cGMP) levels.
Caption: L-NAME is converted to L-NNA, which inhibits NOS and blocks NO synthesis.
Experimental Protocols
The following are generalized protocols for common applications of this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Inhibition of NOS Activity in Cell Lysates
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in water or an appropriate buffer. For cell-based assays, sterile filtration is recommended.
-
Prepare a reaction buffer containing necessary cofactors for NOS activity (e.g., NADPH, FAD, FMN, BH4).
-
Prepare a cell or tissue lysate containing the NOS enzyme.
-
-
Experimental Procedure:
-
Pre-incubate the lysate with varying concentrations of this compound for a predetermined time at a controlled temperature (e.g., 37°C). Note that prolonged incubation can increase the apparent inhibitory potency as L-NAME is converted to L-NNA.[5][9]
-
Initiate the NOS reaction by adding L-arginine and cofactors.
-
Measure NO production using a suitable method, such as the Griess assay for nitrite/nitrate or a fluorescent NO sensor.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each L-NAME concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Induction of Hypertension in Rodent Models
-
Animal Model:
-
L-NAME Administration:
-
Dissolve this compound in sterile drinking water or saline for oral or parenteral administration.
-
A common method for inducing hypertension is the chronic administration of L-NAME in drinking water (e.g., 40 mg/kg/day) or via daily intraperitoneal (i.p.) or intravenous (i.v.) injections.[1][6][9] The dose and duration will depend on the desired severity of hypertension.[7]
-
-
Monitoring:
-
Measure systolic and diastolic blood pressure regularly using non-invasive (e.g., tail-cuff plethysmography) or invasive (e.g., arterial catheter) methods.
-
Monitor heart rate, body weight, and other relevant physiological parameters.[9]
-
-
Control and Reversibility:
Caption: A general workflow for in vivo studies using L-NAME to induce hypertension.
Applications in Research
This compound is a versatile tool employed across various fields of biomedical research:
-
Cardiovascular Research: It is widely used to induce experimental hypertension in animal models, allowing for the study of the pathophysiology of high blood pressure and the evaluation of antihypertensive drugs.[1][7][8]
-
Neuroscience: By inhibiting nNOS, L-NAME is used to investigate the role of nitric oxide in neurotransmission, synaptic plasticity, and neurodegenerative diseases.[2]
-
Immunology and Inflammation: Researchers use L-NAME to explore the function of iNOS-derived nitric oxide in inflammatory processes and immune responses.[2]
-
Drug Development: It serves as a standard inhibitor for screening and characterizing new compounds that may target the nitric oxide pathway.
Conclusion
This compound remains an indispensable pharmacological tool for elucidating the complex roles of nitric oxide in health and disease. Its ability to reliably inhibit NOS in a non-selective manner provides a powerful method for studying the consequences of NO deficiency. By understanding its mechanism of action, inhibitory constants, and appropriate experimental protocols, researchers can effectively leverage L-NAME to advance our knowledge in cardiovascular science, neuroscience, and beyond.
References
- 1. selleckchem.com [selleckchem.com]
- 2. nbinno.com [nbinno.com]
- 3. abmole.com [abmole.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | NO Synthase | NOS | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
L-NAME Hydrochloride (CAS Number: 51298-62-5): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NG-nitro-L-arginine methyl ester hydrochloride (L-NAME hydrochloride) is a cornerstone pharmacological tool for researchers investigating the multifaceted roles of nitric oxide (NO) in physiology and pathology. As a non-selective inhibitor of nitric oxide synthase (NOS) enzymes, L-NAME provides a robust method for studying the consequences of reduced NO bioavailability. This technical guide offers a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, detailed experimental protocols for both in vitro and in vivo applications, and an exploration of the key signaling pathways it modulates. The information is presented to support the rigorous demands of scientific research and drug development, with a focus on clarity, quantitative data, and reproducible methodologies.
Physicochemical Properties
This compound is a synthetic analog of L-arginine, the endogenous substrate for NOS. Its hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in a wide range of experimental settings.
| Property | Value | Citations |
| CAS Number | 51298-62-5 | [1][2][3][4] |
| Molecular Formula | C₇H₁₅N₅O₄ · HCl | [2][5] |
| Molecular Weight | 269.69 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [1][5] |
| Melting Point | ~132 °C | [6] |
| Solubility | Water: ≥27 mg/mL (~100 mM) | [7][8][9] |
| PBS (pH 7.2): ~30 mg/mL | [2] | |
| DMSO: ≥23 mg/mL (~100 mM) | [2][5][7][8] | |
| Methanol: ~10 mg/mL | [2][5] | |
| Ethanol: <50 µg/mL | [2] | |
| Storage and Stability | Store at -20°C for long-term stability (≥4 years). Stock solutions can be stored at -80°C for up to a year. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day. | [1][2][5][10] |
Mechanism of Action
This compound functions as a prodrug, requiring bioactivation to exert its inhibitory effects on NOS. The primary mechanism involves the enzymatic hydrolysis of its methyl ester group.
Bioactivation to L-NNA
In vivo and in cellular systems, ubiquitous esterases cleave the methyl ester of L-NAME to produce its active metabolite, NG-nitro-L-arginine (L-NNA).[2][7] This conversion is crucial for its inhibitory activity, as L-NAME itself is a significantly weaker NOS inhibitor.[4][7] The rate of this hydrolysis varies depending on the biological environment, with a reported half-life of approximately 29 minutes in whole blood and 207 minutes in human plasma.[7]
Inhibition of NOS Isoforms
L-NNA is a competitive inhibitor of all three major NOS isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). It competes with the endogenous substrate, L-arginine, for binding to the active site of the enzyme. L-NNA exhibits some selectivity, being more potent against the constitutive isoforms, nNOS and eNOS, compared to the inducible isoform, iNOS. The binding of L-NNA to nNOS and eNOS is a time-dependent process with a slow reversal, whereas its interaction with iNOS is more rapid and readily reversible.[5]
| Isoform | Species | Ki Value | IC₅₀ Value | Citations |
| nNOS | Bovine | 15 nM | - | [2][10] |
| eNOS | Human | 39 nM | 2.7 µM | [2][10] |
| iNOS | Murine | 4.4 µM | 27.13 µM | [2][10] |
| Brain NOS (mixed) | Rat | - | 1.4 µM (for L-NNA) | [7] |
Experimental Protocols
The following protocols are provided as a guide and should be optimized for specific experimental conditions.
In Vitro Assays
This is a classic and highly sensitive method to directly measure NOS activity in purified enzyme preparations or tissue/cell homogenates.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 1 mM NADPH, 0.5 mM CaCl₂, 10 µg/mL calmodulin, and 10 µM tetrahydrobiopterin (BH4).
-
Enzyme/Homogenate Preparation: Add the purified NOS enzyme or tissue/cell homogenate to the reaction mixture.
-
L-NAME/L-NNA Incubation (for inhibition studies): Pre-incubate the enzyme preparation with varying concentrations of L-NAME or L-NNA for a sufficient time to allow for bioactivation and binding.
-
Initiation of Reaction: Start the reaction by adding L-[³H]arginine (final concentration typically in the low micromolar range, e.g., 10-50 µM, with a specific activity of ~1 µCi per sample).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding an ice-cold stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA).
-
Separation of [³H]L-citrulline: Apply the reaction mixture to a Dowex 50W-X8 (Na⁺ form) cation-exchange resin. The positively charged L-[³H]arginine binds to the resin, while the neutral [³H]L-citrulline flows through.
-
Quantification: Measure the radioactivity of the eluate containing [³H]L-citrulline using a scintillation counter.
-
Data Analysis: Calculate the amount of [³H]L-citrulline produced and express it as pmol/min/mg of protein. For inhibition studies, determine the IC₅₀ value of L-NAME/L-NNA.
This colorimetric assay is a widely used indirect method to measure NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in cell culture supernatants.
Methodology:
-
Cell Culture: Plate cells (e.g., RAW 264.7 macrophages for iNOS studies, or endothelial cells for eNOS studies) in a multi-well plate and allow them to adhere.
-
Cell Stimulation: If studying iNOS, stimulate the cells with pro-inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression. For eNOS, cells can be stimulated with agonists such as acetylcholine or bradykinin.
-
L-NAME Treatment: Treat the cells with various concentrations of this compound dissolved in the culture medium for a predetermined duration (e.g., 24 hours for iNOS induction, or shorter for acute eNOS inhibition).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions that are mixed shortly before use: Solution I (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Reaction: Add the Griess reagent to the cell culture supernatant in a 1:1 ratio in a 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared using known concentrations of sodium nitrite.
-
Data Analysis: Express the results as µM of nitrite and calculate the inhibitory effect of L-NAME.
In Vivo Models
L-NAME is frequently used to induce experimental hypertension in animal models, providing a valuable tool to study the role of NO deficiency in cardiovascular disease.
| Parameter | Rat Model | Mouse Model | Citations |
| Strain | Wistar, Sprague-Dawley | C57BL/6 | [1][2][7][11] |
| Administration Route | Oral (in drinking water or by gavage) | Oral (in drinking water) | [1][2][7][11] |
| Dosage | 40-50 mg/kg/day | 0.5 mg/mL in drinking water | [1][2][7][11] |
| Duration | 1 to 16 weeks | 1 to 16 weeks | [1][7][11] |
| Key Phenotypes | - Sustained increase in systolic blood pressure | - Progressive hypertension | [1][2][7][11] |
| - Cardiac hypertrophy | - Aortic stiffness | [2][11] | |
| - Endothelial dysfunction | - Endothelial dysfunction | [1][11] | |
| - Vascular remodeling | - Cardiac hypertrophy | [11] | |
| Monitoring | - Tail-cuff plethysmography for blood pressure | - Tail-cuff plethysmography for blood pressure | [2][11] |
| - Echocardiography for cardiac function | - Echocardiography for cardiac function | [11] | |
| - Histological analysis of heart and vessels | - Ex vivo assessment of aortic reactivity | [2][11] |
Methodology (General):
-
Animal Acclimatization: House the animals in a controlled environment with a standard diet and water ad libitum for at least one week before the experiment.
-
Baseline Measurements: Record baseline blood pressure and other relevant parameters before starting the L-NAME treatment.
-
L-NAME Administration: Prepare a fresh solution of this compound in drinking water daily. For gavage, dissolve the required dose in water or saline.
-
Monitoring: Monitor blood pressure regularly (e.g., weekly). Body weight and water/food consumption should also be monitored.
-
Terminal Procedures: At the end of the treatment period, perform terminal procedures which may include:
-
Invasive blood pressure measurement for more accurate readings.
-
Collection of blood and tissues for biochemical and histological analysis.
-
Ex vivo assessment of vascular function in isolated aortic rings.
-
Measurement of cardiac hypertrophy (heart weight to body weight ratio).
-
Key Signaling Pathways Affected by L-NAME
By inhibiting the production of nitric oxide, L-NAME modulates a wide array of downstream signaling pathways. The most well-characterized of these is the NO-sGC-cGMP pathway.
The NO-sGC-cGMP Pathway
-
Vasodilation: In vascular endothelial cells, eNOS-derived NO diffuses to adjacent smooth muscle cells. There, it binds to the heme moiety of soluble guanylyl cyclase (sGC), activating the enzyme to produce cyclic guanosine monophosphate (cGMP) from GTP. cGMP then activates protein kinase G (PKG), which phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in vasodilation. L-NAME, by blocking NO production, prevents this cascade, leading to vasoconstriction and an increase in blood pressure.
-
Neurotransmission: In the nervous system, nNOS-derived NO acts as a neurotransmitter. It can diffuse from a postsynaptic neuron to a presynaptic neuron (retrograde signaling) to modulate neurotransmitter release. The NO-sGC-cGMP pathway is also involved in synaptic plasticity, including long-term potentiation and long-term depression. Inhibition of nNOS by L-NAME can therefore have significant effects on neuronal function.
-
Immune Response: iNOS is typically expressed in immune cells like macrophages in response to inflammatory stimuli. It produces large amounts of NO, which has both cytotoxic and immunomodulatory effects. The NO-sGC-cGMP pathway is involved in some of these immunomodulatory actions. L-NAME can be used to study the role of iNOS-derived NO in various inflammatory and infectious disease models.
cGMP-Independent Signaling
NO can also signal through cGMP-independent mechanisms, most notably via post-translational modifications of proteins.
-
S-Nitrosylation: NO can react with cysteine thiol groups on proteins to form S-nitrosothiols. This reversible modification, known as S-nitrosylation, can alter the activity, localization, and stability of a wide range of proteins, thereby regulating numerous cellular processes. By reducing NO levels, L-NAME can indirectly affect the S-nitrosylation status of various proteins.
Conclusion
This compound is an indispensable tool for elucidating the physiological and pathological roles of nitric oxide. Its well-characterized mechanism of action as a prodrug that is converted to the active NOS inhibitor, L-NNA, allows for the systematic investigation of NO-dependent signaling pathways. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust experiments using this compound. A thorough understanding of its properties, mechanism, and the downstream pathways it affects is crucial for the accurate interpretation of experimental results and for advancing our knowledge of NO biology in health and disease.
References
- 1. Nitric oxide signaling | Abcam [abcam.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. L-NAME causes antinociception by stimulation of the arginine-NO-cGMP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide in immunity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NO as a signalling molecule in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. biospherenutrition.co.nz [biospherenutrition.co.nz]
- 11. snapsupplements.com [snapsupplements.com]
L-NAME Hydrochloride: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical properties, structure, and biological activity of L-NAME hydrochloride, a critical tool in nitric oxide research.
NG-nitro-L-arginine methyl ester hydrochloride (this compound) is a synthetic analog of L-arginine and a well-established, non-selective inhibitor of nitric oxide synthase (NOS) enzymes.[1][2] Its ability to block the production of nitric oxide (NO), a crucial signaling molecule, has made it an invaluable compound for studying the physiological and pathological roles of NO in various biological systems.[3][4] L-NAME is widely utilized to induce experimental hypertension in animal models and to investigate the consequences of NO deprivation in vitro and in vivo.[1][5]
Core Chemical Properties and Structure
This compound is the hydrochloride salt of NG-nitro-L-arginine methyl ester.[6] The addition of the nitro group to the guanidino moiety of L-arginine and the esterification of the carboxyl group are key structural modifications that confer its inhibitory properties.
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C7H15N5O4 · HCl | [7][8] |
| Molecular Weight | 269.69 g/mol | [1][6][7] |
| CAS Number | 51298-62-5 | [7][8][9] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 132 °C | [2] |
| Solubility | Soluble to 100 mM in water and DMSO. Also soluble in PBS (pH 7.2) at 30 mg/mL, and methanol at 10 mg/mL. | [2][7][8][9] |
| Storage | Store at -20°C | [2][9] |
Chemical Structure
The chemical structure of this compound features a chiral center at the alpha-carbon, retaining the L-configuration of the parent amino acid, L-arginine. The key functional groups are the nitroguanidine group, which is crucial for its inhibitory activity, and the methyl ester group.
Canonical SMILES: COC(=O)--INVALID-LINK--[O-]">C@HN.Cl[6]
InChI Key: QBNXAGZYLSRPJK-JEDNCBNOSA-N[2]
Mechanism of Action: Inhibition of Nitric Oxide Synthase
This compound functions as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][10] It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme.[11] The inhibitory potency of L-NAME varies across the different NOS isoforms.
It is important to note that L-NAME itself is a prodrug.[8] In vivo and in vitro, cellular esterases hydrolyze the methyl ester to yield the active inhibitor, NG-nitro-L-arginine (L-NNA).[8][9] The inhibitory potency of freshly dissolved L-NAME is significantly lower than that of L-NNA, but its apparent potency increases over time with incubation at neutral or alkaline pH due to this hydrolysis.[9]
Inhibitory Constants
The following table summarizes the inhibitory constants (Ki and IC50) of L-NAME and its active metabolite, L-NNA, for the different NOS isoforms.
| NOS Isoform | Inhibitor | Ki / IC50 | Reference(s) |
| nNOS (bovine) | L-NNA | Ki: 15 nM | [1][8][10] |
| eNOS (human) | L-NNA | Ki: 39 nM | [1][8][10] |
| iNOS (murine) | L-NNA | Ki: 4.4 µM | [1][8][10] |
| Purified brain NOS | L-NAME (freshly dissolved) | IC50: 70 µM | [5][9][12] |
| Purified brain NOS | L-NOARG (L-NNA) | IC50: 1.4 µM | [5][9] |
The Nitric Oxide Signaling Pathway
L-NAME's mechanism of action is intrinsically linked to the nitric oxide signaling pathway. NOS enzymes synthesize NO from L-arginine.[3][11] NO, a highly diffusible gas, then activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][13] cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to various downstream effects, including smooth muscle relaxation (vasodilation).[4][13] By inhibiting NOS, L-NAME prevents the production of NO, thereby disrupting this entire signaling cascade.
Experimental Protocols
This compound is a versatile tool used in a wide array of experimental settings. Below are generalized methodologies for its application in both in vitro and in vivo studies. Researchers are advised to optimize concentrations and treatment durations for their specific experimental models.
In Vitro Inhibition of NOS Activity
This protocol outlines a general procedure for assessing the inhibitory effect of L-NAME on NOS activity in cell lysates or with purified enzymes.
1. Preparation of Reagents:
- L-NAME Stock Solution: Prepare a stock solution of this compound in water or an appropriate buffer (e.g., 100 mM).[7][9] Store at -20°C. Further dilutions should be made in the reaction buffer.
- Reaction Buffer: A typical buffer is 50 mM HEPES, pH 7.4, containing necessary cofactors for NOS activity such as NADPH, CaCl2, calmodulin, and tetrahydrobiopterin (BH4).[12]
- Substrate: Radiolabeled L-arginine (e.g., [3H]-L-arginine) is commonly used to measure enzyme activity.
- Cell Lysate or Purified Enzyme: Prepare cell lysates or use purified NOS enzyme.
2. Experimental Procedure:
- Pre-incubate the cell lysate or purified enzyme with varying concentrations of L-NAME (e.g., 0.1 µM to 100 µM) for a specified period to allow for the conversion of L-NAME to L-NNA.[1]
- Initiate the reaction by adding the reaction buffer containing radiolabeled L-arginine and cofactors.
- Incubate the reaction mixture at 37°C for a defined time (e.g., 15-60 minutes).
- Stop the reaction (e.g., by adding a stop buffer containing EDTA).
- Separate the product, radiolabeled L-citrulline, from the unreacted L-arginine using ion-exchange chromatography (e.g., Dowex AG50W-X8 resin).[12]
- Quantify the amount of L-citrulline produced using liquid scintillation counting.
3. Data Analysis:
- Calculate the percentage of NOS inhibition at each L-NAME concentration relative to a control without the inhibitor.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the L-NAME concentration.
prep [label="Prepare Reagents\n(L-NAME, Buffer, Substrate, Enzyme)"];
preincubate [label="Pre-incubate Enzyme with L-NAME", fillcolor="#FBBC05"];
initiate [label="Initiate Reaction with L-arginine"];
incubate [label="Incubate at 37°C"];
stop [label="Stop Reaction"];
separate [label="Separate L-citrulline"];
quantify [label="Quantify L-citrulline"];
analyze [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"];
prep -> preincubate;
preincubate -> initiate;
initiate -> incubate;
incubate -> stop;
stop -> separate;
separate -> quantify;
quantify -> analyze;
}
In Vivo Induction of Hypertension in Rodents
This protocol provides a general guideline for inducing hypertension in rats or mice using L-NAME.
1. Animal Model:
- Use adult male rats (e.g., Sprague-Dawley or Wistar) or mice of a specific strain.
- Acclimatize the animals to the housing conditions for at least one week before the experiment.
2. L-NAME Administration:
- L-NAME can be administered through various routes, with drinking water being a common and non-invasive method.
- Dissolve this compound in the drinking water at a concentration typically ranging from 0.5 to 1.0 mg/mL. The solution should be prepared fresh and replaced regularly.
- Alternatively, L-NAME can be administered via oral gavage, or intraperitoneal or intravenous injection.[1][9] For intravenous administration, doses can range from 0.03 to 300 mg/kg.[1]
3. Monitoring:
- Measure systolic blood pressure and heart rate at regular intervals (e.g., weekly) using a non-invasive tail-cuff method.
- Continue L-NAME administration for a period of several weeks (e.g., 4-8 weeks) to establish sustained hypertension.
4. Experimental Endpoints:
- At the end of the study period, various endpoints can be assessed, including terminal blood pressure measurement, collection of blood and tissues for biochemical and histological analysis, and assessment of organ damage (e.g., cardiac hypertrophy, renal fibrosis).
acclimatize [label="Acclimatize Animals"];
administer [label="Administer L-NAME\n(e.g., in drinking water)", fillcolor="#FBBC05"];
monitor [label="Monitor Blood Pressure\nand Heart Rate Weekly"];
continue_admin [label="Continue Administration\n(4-8 weeks)"];
endpoints [label="Assess Experimental Endpoints", fillcolor="#34A853", fontcolor="#FFFFFF"];
acclimatize -> administer;
administer -> monitor;
monitor -> continue_admin;
continue_admin -> monitor [style=dashed];
continue_admin -> endpoints;
}
<b>Figure3.b> General workflow for in vivo induction of hypertension using L-NAME.
Conclusion
This compound remains a cornerstone pharmacological tool for investigating the multifaceted roles of nitric oxide in health and disease. Its well-characterized chemical properties, established mechanism of action as a pan-NOS inhibitor, and its efficacy in both in vitro and in vivo models make it an indispensable compound for researchers in cardiovascular physiology, neuroscience, and immunology. A thorough understanding of its chemical nature, its conversion to the active inhibitor L-NNA, and appropriate experimental design are crucial for obtaining reliable and interpretable results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. L -NAME HCl, 97 (TLC), powder, 51298-62-5, Sigma-Aldrich [sigmaaldrich.com]
- 3. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide signaling | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C7H16ClN5O4 | CID 135193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Additional NOS Inhibitors: R&D Systems [rndsystems.com]
- 8. caymanchem.com [caymanchem.com]
- 9. glpbio.com [glpbio.com]
- 10. abmole.com [abmole.com]
- 11. cmbr-journal.com [cmbr-journal.com]
- 12. This compound | NO Synthase | NOS | TargetMol [targetmol.com]
- 13. cusabio.com [cusabio.com]
L-NAME Hydrochloride: A Technical Guide to its Application as a Non-Selective NOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nω-nitro-L-arginine methyl ester hydrochloride (L-NAME hydrochloride), a widely utilized non-selective inhibitor of nitric oxide synthase (NOS). This document details its mechanism of action, chemical and physical properties, and provides standardized protocols for its application in both in vivo and in vitro experimental settings.
Core Concepts: Mechanism of Action
This compound serves as a prodrug that, once administered, is hydrolyzed by cellular esterases to its active form, Nω-nitro-L-arginine (L-NNA).[1][2][3] L-NNA functions as a potent, non-selective competitive inhibitor of all three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][3][4] By competing with the endogenous substrate L-arginine, L-NNA effectively blocks the synthesis of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological processes including vasodilation, neurotransmission, and immune responses.[3][5] Chronic inhibition of NO production by L-NAME is a well-established method for inducing experimental hypertension in animal models.[4][6][7]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅N₅O₄・HCl | [8] |
| Molecular Weight | 269.69 g/mol | [8][9] |
| CAS Number | 51298-62-5 | [8] |
| Appearance | Nearly white powder/crystalline solid | [10][11] |
| Purity | ≥98% | [11] |
| Solubility | Soluble to 100 mM in water and DMSO. Also soluble in PBS (pH 7.2) at approximately 30 mg/mL. | [1][8][11] |
| Storage | Store at -20°C as a solid for up to 4 years. Stock solutions can be stored in aliquots at -20°C for up to 4 months. It is not recommended to store aqueous solutions for more than one day. | [4][11][12][13] |
Quantitative Efficacy Data
The inhibitory potency of L-NAME (as its active metabolite L-NNA) varies across the different NOS isoforms. These values are crucial for designing experiments and interpreting results.
| Parameter | nNOS (bovine) | eNOS (human) | iNOS (murine) | Source(s) |
| Ki | 15 nM | 39 nM | 4.4 µM | [1][4] |
| IC₅₀ | Not consistently reported | 500 nM (reversible inhibitor) | Not consistently reported | [10] |
| IC₅₀ (L-NAME, non-isoform specific) | 70 µM (freshly dissolved) | [12][14][15] | ||
| IC₅₀ (L-NOARG, active metabolite) | 1.4 µM | [12][14] |
Note: The inhibitory potency of freshly dissolved L-NAME is significantly lower than its active metabolite, L-NOARG. The apparent potency of L-NAME increases over time with prolonged incubation at neutral or alkaline pH due to its hydrolysis to L-NOARG.[2][14]
Signaling Pathways
The primary signaling pathway affected by this compound is the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) pathway. Inhibition of NOS by L-NAME leads to a reduction in NO bioavailability. This, in turn, decreases the activation of sGC, leading to lower production of cGMP. In the vasculature, this results in reduced protein kinase G (PKG) activity, leading to vasoconstriction and an increase in blood pressure.
Caption: this compound is hydrolyzed to L-NNA, which inhibits NOS, leading to reduced NO and cGMP, and subsequent vasoconstriction.
Experimental Protocols
In Vivo: Induction of Hypertension in Rats
This protocol describes a standard method for inducing hypertension in rats using this compound, a widely accepted model for studying cardiovascular disease.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
Distilled water or drinking water
-
Animal cages with water bottles
-
Tail-cuff plethysmography system for blood pressure measurement
-
Animal scale
Procedure:
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) of each rat for three consecutive days using a tail-cuff plethysmography system. Also, record the initial body weight.
-
Preparation of L-NAME Solution: Dissolve this compound in the drinking water at a concentration calculated to achieve a daily dose of 40 mg/kg. The concentration may need to be adjusted based on the average daily water consumption of the rats. A common starting concentration is 400 mg/L.
-
Administration: Provide the L-NAME-containing drinking water ad libitum to the experimental group for a period of 4 to 8 weeks. The control group should receive regular drinking water.
-
Monitoring:
-
Measure and record SBP, DBP, and HR weekly.
-
Monitor and record body weight and water consumption weekly.
-
-
Endpoint Analysis: At the end of the treatment period, rats can be euthanized for tissue collection (e.g., heart, aorta, kidneys) for further analysis, such as histology, gene expression, or protein analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. L-NAME in the cardiovascular system - nitric oxide synthase activator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. besps.journals.ekb.eg [besps.journals.ekb.eg]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. l-name-induced hypertensive rats: Topics by Science.gov [science.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. mdpi.com [mdpi.com]
L-NAME Hydrochloride: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
NG-nitro-L-arginine methyl ester (L-NAME) hydrochloride is a cornerstone pharmacological tool in nitric oxide (NO) research. As a non-selective inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of NO from L-arginine, L-NAME has been instrumental in elucidating the myriad physiological and pathophysiological roles of this ubiquitous signaling molecule.[1][2] This technical guide provides an in-depth overview of the biological activity of L-NAME hydrochloride, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Core Mechanism of Action
This compound is a prodrug that, upon entering cells, is hydrolyzed by cellular esterases to its active form, NG-nitro-L-arginine (L-NOARG).[3][4] L-NOARG is a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[5][6] By competing with the endogenous substrate L-arginine for binding to the active site of the enzyme, L-NAME effectively blocks the production of nitric oxide.[2][4] This inhibition is reversible by high concentrations of L-arginine.[5][7]
The inhibition of NOS by L-NAME has profound physiological consequences. Nitric oxide is a potent vasodilator, and its blockade by L-NAME leads to vasoconstriction and a subsequent increase in systemic arterial blood pressure.[5][7] This effect is the basis for the widespread use of L-NAME to induce experimental hypertension in animal models.[8][9] Beyond its vascular effects, L-NAME has been used to investigate the role of NO in a diverse range of biological processes, including neurotransmission, immune responses, and apoptosis.[10]
Quantitative Inhibitory Profile
The inhibitory potency of L-NAME and its active metabolite L-NOARG has been quantified against various NOS isoforms. The following tables summarize the key inhibitory constants and effective concentrations reported in the literature.
| Inhibitor | Parameter | nNOS (bovine) | eNOS (human) | iNOS (murine) | NOS (unspecified) | Citation |
| L-NAME | IC50 | - | - | - | 70 µM | [3][7][11][12][13] |
| L-NOARG | IC50 | - | - | - | 1.4 µM | [3][12][13] |
| L-NAME (as L-NNA) | Ki | 15 nM | 39 nM | 4.4 µM | - | [5][6][14] |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.
| Experimental Model | Parameter | Concentration/Dose | Effect | Citation |
| Endothelial Cells | IC50 | 3.1 µM | Inhibition of cGMP formation | [14] |
| Rat Aorta Rings | EC50 | 0.54 µM | Reversal of acetylcholine-induced vasodilation | [14] |
| Anesthetized Rats | Intravenous | 0.03 - 300 mg/kg | Dose-dependent increase in blood pressure | [5][7] |
| Rats | Oral | 40 mg/kg/day | Induction of hypertension | [9][15] |
| Mice | Intraperitoneal | 400 mg/kg/day | Induction of hypertension | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and applications of L-NAME, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound action.
Caption: The Nitric Oxide signaling pathway and L-NAME inhibition.
Caption: Workflow for L-NAME-induced hypertension model.
Experimental Protocols
In Vitro NOS Inhibition Assay
A common method to determine the inhibitory potential of L-NAME is to measure the conversion of radiolabeled L-arginine to L-citrulline by a purified NOS enzyme or tissue homogenate.[11]
Materials:
-
Purified NOS enzyme or tissue homogenate
-
L-[14C]arginine
-
NADPH
-
Calmodulin
-
Tetrahydrobiopterin (BH4)
-
Calcium Chloride (CaCl2)
-
HEPES buffer
-
This compound solutions of varying concentrations
-
Dowex 50WX8 resin (Na+ form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NADPH, calmodulin, BH4, and CaCl2.
-
Add the purified NOS enzyme or tissue homogenate to the reaction mixture.
-
Introduce varying concentrations of this compound to the experimental tubes.
-
Initiate the reaction by adding L-[14C]arginine.
-
Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Apply the reaction mixture to a column containing Dowex 50WX8 resin. L-arginine binds to the resin, while L-citrulline flows through.
-
Collect the eluate containing L-[14C]citrulline.
-
Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each L-NAME concentration and determine the IC50 value.
Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a colorimetric method used to indirectly measure NO production by quantifying its stable breakdown products, nitrite (NO2-) and nitrate (NO3-).[10][16]
Materials:
-
Cell culture or tissue homogenates
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Nitrate reductase (for samples where nitrate needs to be converted to nitrite)
-
NADPH (if using nitrate reductase)
-
Sodium nitrite standard solutions
-
Microplate reader
Procedure:
-
Collect cell culture supernatant or prepare tissue homogenates.
-
If measuring total NO production, incubate the samples with nitrate reductase and NADPH to convert nitrate to nitrite.
-
Add Griess Reagent to the samples and standards in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using the sodium nitrite standards.
-
Calculate the nitrite concentration in the samples based on the standard curve. This reflects the amount of NO produced.
L-NAME-Induced Hypertension in Rats
This is a widely used in vivo model to study the cardiovascular effects of NOS inhibition.[8][9]
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound
-
Drinking water bottles
-
Blood pressure measurement system (e.g., tail-cuff plethysmography)
Procedure:
-
Acclimatize the rats to the housing conditions and blood pressure measurement procedure.
-
Record baseline systolic blood pressure and heart rate for several days to obtain a stable reading.
-
Prepare a solution of this compound in drinking water at a concentration calculated to deliver a specific dose (e.g., 40 mg/kg/day).
-
Provide the L-NAME-containing water to the experimental group ad libitum for a period of 4-8 weeks. The control group receives normal drinking water.
-
Monitor water intake and body weight regularly to ensure proper dosing.
-
Measure blood pressure and heart rate at regular intervals (e.g., weekly) throughout the study.
-
At the end of the treatment period, animals can be euthanized, and tissues (e.g., aorta, heart, kidneys) can be collected for further analysis, such as vascular reactivity studies or histological examination.[8][17]
Conclusion
This compound remains an indispensable tool for investigating the multifaceted roles of nitric oxide in health and disease. Its well-characterized mechanism of action as a non-selective NOS inhibitor, coupled with its ability to induce robust and reproducible physiological effects in vivo, ensures its continued relevance in cardiovascular research and beyond. A thorough understanding of its biological activity, inhibitory profile, and the appropriate experimental methodologies is crucial for the accurate interpretation of data and the advancement of our knowledge of NO signaling.
References
- 1. L-NAME in the cardiovascular system - nitric oxide synthase activator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. apexbt.com [apexbt.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Effect of Lutein on L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound | NO Synthase | NOS | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS [mdpi.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Regression of L-NAME-induced hypertension: the role of nitric oxide and endothelium-derived constricting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
L-NAME Hydrochloride and Its Impact on Endothelial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
NG-nitro-L-arginine methyl ester (L-NAME) hydrochloride is a widely utilized pharmacological tool in the study of endothelial function and dysfunction. As a non-selective inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of the critical signaling molecule nitric oxide (NO), L-NAME provides a robust model for investigating the physiological and pathophysiological roles of NO in the cardiovascular system. This technical guide provides an in-depth overview of the effects of L-NAME hydrochloride on endothelial function, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Inhibition of Nitric Oxide Synthase
This compound exerts its effects by competitively inhibiting all three isoforms of nitric oxide synthase: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[1][2] It acts as an L-arginine analogue, the natural substrate for NOS.[3] Upon administration, L-NAME is hydrolyzed by cellular esterases to its active form, NG-nitro-L-arginine (L-NNA), which then binds to the active site of the NOS enzyme, blocking the conversion of L-arginine to L-citrulline and nitric oxide.[4] This inhibition of NO production is the primary mechanism through which L-NAME induces profound changes in endothelial function and cardiovascular hemodynamics.
Quantitative Effects of this compound
The inhibitory potency and physiological effects of L-NAME have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency of L-NAME and its Active Metabolite L-NNA against NOS Isoforms
| Compound | NOS Isoform | Species | Inhibitory Constant (Ki) | IC50 | Reference(s) |
| L-NAME | Brain NOS (mixed isoforms) | Purified | 70 µM | [3] | |
| L-NNA (L-NOARG) | Brain NOS (mixed isoforms) | Purified | 1.4 µM | [3] | |
| L-NNA | nNOS | Bovine | 15 nM | [1][4] | |
| L-NNA | eNOS | Human | 39 nM | [1][4] | |
| L-NNA | iNOS | Murine | 4.4 µM | [1][4] | |
| L-NAME | eNOS (in HUVEC cells) | Human | 2.7 µM | [1] | |
| L-NAME | iNOS (in mouse RAW264.7 cells) | Murine | 27.13 µM | [1] | |
| L-NAME | iNOS (in mouse BV2 cells) | Murine | 18.9 µM | [1] |
Table 2: In Vivo Effects of this compound on Cardiovascular Parameters
| Animal Model | L-NAME Dose & Administration | Duration | Effect on Blood Pressure | Effect on Endothelial-Dependent Relaxation | Reference(s) |
| Wistar-Kyoto Rats | 40 mg/kg/day in drinking water | 6 weeks | Systolic BP increased by ≈80 mmHg | Reduced to 58 ± 6% of control | [5] |
| Sprague-Dawley Rats | 40 mg/kg/day (oral) | 5 weeks | Significant increase in systolic blood pressure | Not specified | [6] |
| Sprague-Dawley Rats | 40 mg/kg/day (oral) | 3 weeks | Mean arterial pressure reached 193.3 ± 9.6 mmHg | Not specified | [7] |
| C57Bl/6 Mice | 0.5 mg/ml in drinking water | 1-4 weeks | Progressive hypertension after 4 weeks | Impaired acetylcholine-induced relaxation | [8][9][10] |
| Anesthetized Rats | 0.03 - 300 mg/kg (i.v.) | Acute | Dose-dependent increase in mean arterial pressure | Hypotensive responses to acetylcholine and bradykinin significantly inhibited | [11][12] |
| Humans | 4 mg/kg (i.v.) | Acute | Mean arterial pressure increased by 24 ± 2 mmHg | Not specified | [13] |
Key Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures involved in studying L-NAME's effects, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: The L-Arginine-NO signaling pathway and its inhibition by L-NAME.
Experimental Workflow: In Vivo Blood Pressure Measurement
Caption: Workflow for in vivo assessment of L-NAME-induced hypertension.
Experimental Workflow: Ex Vivo Vascular Reactivity Studies
References
- 1. selleckchem.com [selleckchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Lutein on L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aortic Stiffness in L-NAME Treated C57Bl/6 Mice Displays a Shift From Early Endothelial Dysfunction to Late-Term Vascular Smooth Muscle Cell Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Aortic Stiffness in L-NAME Treated C57Bl/6 Mice Displays a Shift From Early Endothelial Dysfunction to Late-Term Vascular Smooth Muscle Cell Dysfunction [frontiersin.org]
- 10. Aortic Stiffness in L-NAME Treated C57Bl/6 Mice Displays a Shift From Early Endothelial Dysfunction to Late-Term Vascular Smooth Muscle Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to L-NAME Hydrochloride and its Precursor L-NOARG for Researchers and Drug Development Professionals
Introduction: NG-nitro-L-arginine methyl ester (L-NAME) hydrochloride and its active metabolite, NG-nitro-L-arginine (L-NOARG), are indispensable tools in biomedical research, particularly in studies involving the nitric oxide (NO) signaling pathway. L-NAME, a synthetic analog of the amino acid L-arginine, serves as a pro-drug that is readily converted in vivo and in vitro to L-NOARG, a potent and non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS). This inhibition blocks the production of nitric oxide, a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses. This technical guide provides a comprehensive overview of L-NAME hydrochloride and L-NOARG, including their chemical properties, mechanism of action, and detailed experimental protocols for their use in research and drug development.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound and L-NOARG is crucial for their proper handling, storage, and use in experimental settings.
| Property | This compound | L-NOARG (Nω-nitro-L-arginine) | L-Arginine (for comparison) |
| Synonyms | NG-Nitro-L-arginine methyl ester hydrochloride | L-NNA, Nω-nitro-L-arginine | Arg, (S)-2-Amino-5-guanidinopentanoic acid |
| Molecular Formula | C₇H₁₅N₅O₄ · HCl[1] | C₆H₁₃N₅O₄ | C₆H₁₄N₄O₂ |
| Molecular Weight | 269.69 g/mol [1] | 219.20 g/mol | 174.20 g/mol |
| CAS Number | 51298-62-5[1] | 2149-70-4 | 74-79-3 |
| Appearance | White to off-white crystalline powder[2] | White powder | White crystals or crystalline powder |
| Solubility | Soluble in water (50 mg/mL), PBS (pH 7.2) (~30 mg/mL), Methanol (~10 mg/mL), and DMSO (~5 mg/mL)[2][3] | Poorly soluble in water at neutral pH | Soluble in water (149 g/L at 20°C) |
| Storage | Store at -20°C[2][3] | Store at -20°C | Store at room temperature |
Mechanism of Action: Inhibition of Nitric Oxide Synthase
This compound functions as a pro-drug, readily hydrolyzed by cellular esterases to its active form, L-NOARG.[4] L-NOARG acts as a competitive inhibitor of nitric oxide synthase (NOS) by binding to the L-arginine binding site on the enzyme. This binding prevents the conversion of L-arginine to L-citrulline and nitric oxide.
L-NOARG is a non-selective inhibitor of all three major NOS isoforms:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a role in neurotransmission and synaptic plasticity.
-
Inducible NOS (iNOS or NOS2): Expressed in various cells, including immune cells, in response to inflammatory stimuli. It produces large amounts of NO involved in host defense and inflammation.
-
Endothelial NOS (eNOS or NOS3): Predominantly located in endothelial cells, it is crucial for regulating vascular tone and blood pressure.
The inhibitory potency of L-NAME (after conversion to L-NOARG) varies across the different NOS isoforms, as indicated by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC₅₀).
| Inhibitor | Target | Ki | IC₅₀ |
| L-NAME (as L-NOARG) | nNOS (bovine) | 15 nM[5] | - |
| L-NAME (as L-NOARG) | eNOS (human) | 39 nM[5] | - |
| L-NAME (as L-NOARG) | iNOS (murine) | 4.4 µM[5] | - |
| L-NAME (freshly dissolved) | Purified brain NOS | - | 70 µM[6][7] |
| L-NOARG | Purified brain NOS | - | 1.4 µM[6][7] |
| L-NAME | cGMP formation in endothelial cells | - | 3.1 µM (in the presence of 30 µM arginine)[4] |
| L-NAME | Acetylcholine-induced vasodilation in rat aorta rings | - | 0.54 µM[4] |
It is important to note that freshly dissolved L-NAME is a significantly less potent inhibitor of NOS compared to L-NOARG.[6][7] The inhibitory potency of L-NAME solutions increases over time as it hydrolyzes to L-NOARG, a process that is accelerated in biological matrices like plasma and whole blood.[7]
Signaling Pathway: The Nitric Oxide - cGMP Cascade
The primary signaling pathway through which nitric oxide exerts its effects is the NO-cGMP pathway. L-NAME and L-NOARG disrupt this pathway at its origin.
References
- 1. Potentiation of Acetylcholine-Induced Relaxation of Aorta in Male UC Davis Type 2 Diabetes Mellitus (UCD-T2DM) Rats: Sex-Specific Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L -NAME HCl, 97 (TLC), powder, 51298-62-5, Sigma-Aldrich [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. glpbio.com [glpbio.com]
- 7. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dissolving L-NAME Hydrochloride in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of L-NAME hydrochloride solutions for in vivo research applications. NG-nitro-L-arginine methyl ester (L-NAME) hydrochloride is a widely utilized non-selective inhibitor of nitric oxide synthase (NOS) enzymes, including endothelial (eNOS), neuronal (nNOS), and inducible (iNOS) isoforms.[1][2] Its application in animal models is crucial for studying the physiological and pathophysiological roles of nitric oxide (NO), particularly in cardiovascular research where it is frequently used to induce hypertension.[1][3][4]
Proper dissolution and preparation of this compound are critical for ensuring experimental reproducibility and obtaining reliable results. This document outlines the solubility characteristics, recommended solvents, and a step-by-step protocol for preparing sterile, injectable solutions for in vivo administration.
Mechanism of Action: Inhibition of Nitric Oxide Synthase
L-NAME acts as a prodrug that, upon administration, is hydrolyzed to NG-nitro-L-arginine (L-NOARG), a more potent inhibitor of all three NOS isoforms.[2][5][6] This inhibition occurs through competition with the natural substrate, L-arginine, at the enzyme's active site. The inhibition of NOS leads to a systemic decrease in NO production, a key signaling molecule involved in vasodilation. The resulting vasoconstriction leads to an increase in systemic blood pressure, making L-NAME a valuable tool for inducing experimental hypertension. The inhibitory effect of L-NAME can be reversed by the administration of excess L-arginine.[1]
Caption: Signaling pathway of this compound in inhibiting nitric oxide synthesis.
Experimental Protocols
Solubility and Stability of this compound
This compound exhibits good solubility in aqueous solutions, which are ideal for in vivo administration. The use of organic solvents is generally not necessary or recommended for preparing simple injectable solutions. Sonication can be used to facilitate dissolution.[4][5][6][7]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 26.97 - 125[4][7][8][9] | 100 - 463.5[4][7][8] | Sonication may be required at higher concentrations.[4][6][7] |
| Saline (0.9% NaCl) | 30[1] | 111.24[1] | Recommended for preparing solutions for injection.[1] |
| PBS (pH 7.2) | 30 - 140[5][6][10] | ~111 - 519[5][6] | A suitable alternative to saline for injections. |
| DMSO | 26.97 - 100[6][7][8] | 100 - 370.8[6][7][8] | Generally not recommended for in vivo aqueous solutions due to potential physiological effects.[10] Some sources state it is insoluble.[1] |
| Ethanol | Insoluble[1] | Insoluble[1] | Not a suitable solvent. |
Storage of this compound Solutions:
| Storage Condition | Duration | Notes |
| Powder | 3 years at -20°C[1] | Store desiccated.[7] |
| Stock Solutions (-80°C) | 6 months - 1 year[1][5] | Aliquot to avoid repeated freeze-thaw cycles.[1][5] |
| Stock Solutions (-20°C) | 1 - 4 months[1][5][9] | Aliquot to prevent degradation.[1][5] |
| Aqueous Solutions | Use immediately; do not store for more than one day.[1][10] | Freshly prepared solutions are recommended for all experiments.[3][11] |
Protocol for Preparation of this compound for In Vivo Injection
This protocol describes the preparation of a 10 mg/mL this compound solution in sterile saline, a commonly used concentration for in vivo studies. Adjustments to the concentration can be made based on the specific experimental requirements.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile 15 mL or 50 mL conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
pH meter or pH strips (optional, for verification)
-
Sterile, sealed vials for storage (if aliquoting)
Procedure:
-
Calculate the required amount: Determine the total volume of L-NAME solution needed for the experiment. Calculate the mass of this compound required to achieve the desired final concentration (e.g., for 10 mL of a 10 mg/mL solution, 100 mg of this compound is needed).
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile conical tube.
-
Add the solvent: Add the required volume of sterile 0.9% saline to the conical tube containing the this compound powder.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, sonicate the solution for 5-10 minutes.[4][5][6][7] The resulting solution should be clear.[1][5][6]
-
pH verification (Optional but recommended): The pH of the final solution should be within a physiologically acceptable range (typically 7.0-7.4). This compound dissolved in saline will result in a slightly acidic solution. If necessary, the pH can be adjusted with sterile NaOH, although for most acute in vivo studies, this is not required. The potency of L-NAME increases at neutral or alkaline pH due to enhanced hydrolysis to L-NOARG.[2][3][6]
-
Sterile filtration: Draw the L-NAME solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube or vial. This step is crucial to remove any potential microbial contamination and ensure the sterility of the injectable solution.
-
Use and storage: It is highly recommended to use the freshly prepared solution immediately.[1][11] If the solution is not for immediate use, it should be stored at 2-8°C and used within 24 hours.[10] For longer-term storage, aliquots can be stored at -20°C for up to one month or -80°C for up to six months, though fresh preparation is always preferred for in vivo experiments.[1][5][9]
Caption: Workflow for preparing this compound solution for in vivo studies.
In Vivo Administration
The route of administration for this compound can vary depending on the experimental design and animal model. Common routes include:
-
Intraperitoneal (i.p.) injection: A frequently used route for systemic administration.
-
Oral gavage: Suitable for chronic studies, though bioavailability may be a consideration.[3][4]
-
Intravenous (i.v.) injection: Provides immediate systemic delivery.[1][11]
The dosage of this compound must be carefully determined based on the animal species, the desired level of NOS inhibition, and the specific research question. It is recommended to consult relevant literature for established dosage regimens for a particular animal model and disease state.[4] A preliminary dose-response study may be necessary to determine the optimal dose for a specific experimental setup.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | NO Synthase | NOS | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | CAS:51298-62-5 | NO synthase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound | Non-selective NOS | Tocris Bioscience [tocris.com]
- 9. L -NAME HCl, 97 (TLC), powder, 51298-62-5, Sigma-Aldrich [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. abmole.com [abmole.com]
Application Notes and Protocols: L-NAME Hydrochloride in Preeclampsia Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nω-nitro-L-arginine methyl ester (L-NAME) hydrochloride, a non-selective nitric oxide synthase (NOS) inhibitor, to induce a preeclampsia-like phenotype in animal models. This model is a critical tool for investigating the pathophysiology of preeclampsia and for the preclinical evaluation of potential therapeutic agents.
Preeclampsia is a complex hypertensive disorder of pregnancy, characterized by new-onset hypertension and proteinuria after 20 weeks of gestation. The administration of L-NAME to pregnant animals effectively mimics key features of the human condition, including elevated blood pressure, proteinuria, fetal growth restriction, and placental abnormalities.[1][2] By inhibiting NOS, L-NAME reduces the production of nitric oxide (NO), a potent vasodilator crucial for maintaining normal blood pressure and vascular function during pregnancy.[3][4] This inhibition leads to vasoconstriction, endothelial dysfunction, and an inflammatory response, all of which are hallmarks of preeclampsia.[5][6]
Key Experimental Applications:
-
Induction of Preeclampsia-like Symptoms: The primary application of L-NAME is to reliably induce a hypertensive and proteinuric state in pregnant rodents, providing a consistent model for study.[7][8]
-
Pathophysiological Studies: This model allows for the investigation of the molecular mechanisms underlying preeclampsia, including the roles of endothelial dysfunction, oxidative stress, and inflammation.[9][10]
-
Therapeutic Agent Screening: The L-NAME-induced preeclampsia model is widely used to assess the efficacy of novel drugs and therapeutic strategies aimed at preventing or treating preeclampsia.
-
Long-term Cardiovascular Health Assessment: Researchers can utilize this model to study the long-term cardiovascular consequences for the mother after a preeclamptic pregnancy.[1][11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing the L-NAME-induced preeclampsia model. These data highlight the typical dosages used and the resultant physiological and biochemical changes observed in rodent models.
Table 1: L-NAME Dosage and Administration in Rodent Models of Preeclampsia
| Animal Model | L-NAME Hydrochloride Dose | Route of Administration | Gestational Day (GD) of Administration | Reference |
| Sprague-Dawley Rat | 40, 75, or 125 mg/kg/day | Not specified | Starting GD 9 or 10 | [7] |
| Sprague-Dawley Rat | 75 mg/kg/day | Not specified | Not specified | [8] |
| Wistar Rat | 25, 50, or 75 mg/kg/day | Not specified | GD 4 to 19 | [2] |
| BALB/c Mouse | 4.464 mg/30g BW/day | Oral | Starting after GD 5 | [4][6] |
| CBA x C57BL/6 Mouse | Not specified | Subcutaneous injection | Not specified | [3] |
Table 2: Physiological and Fetal Outcomes in L-NAME-Induced Preeclampsia Models
| Parameter | Animal Model | L-NAME Treatment Group | Control Group | % Change | Reference |
| Systolic Blood Pressure | Sprague-Dawley Rat | Significantly higher | Normal | - | [8] |
| 24-h Urinary Protein | Sprague-Dawley Rat | Significantly higher | Normal | - | [7] |
| Placental Weight | Mouse | Significantly reduced | Normal | - | [1] |
| Fetal Crown-to-Rump Length | Mouse | Significantly reduced | Normal | - | [1] |
| Fetal Birthweight | Mouse | Significantly reduced | Normal | - | [1] |
| Placental Weight | Wistar Rat (75 mg/kg) | Significantly smaller | Normal | - | [2] |
| Fetal Weight | Wistar Rat (75 mg/kg) | Significantly decreased | Normal | - | [2] |
Table 3: Biomarker Modulation in L-NAME-Induced Preeclampsia Models
| Biomarker | Animal Model | Effect of L-NAME | Reference |
| sFlt-1 (soluble fms-like tyrosine kinase-1) | Mouse | Increased | [1] |
| ET-1 (endothelin-1) | Mouse | Increased | [1] |
| CRP (C-reactive protein) | Mouse | Increased | [1] |
| Malondialdehyde (MDA) | Sprague-Dawley Rat | Increased | [7] |
| 8-iso-PFG2α | Sprague-Dawley Rat | Increased | [7] |
| SERPINA5 | Sprague-Dawley Rat | Increased | [8] |
| HIF1α (placental) | Wistar Rat | Decreased | [2] |
| eNOS (plasma) | Wistar Rat | Not specified | [2] |
| IL-1β | BALB/c Mouse | Increased | [4][6] |
| TGF-β | BALB/c Mouse | Reduced | [4][6] |
Experimental Protocols
Protocol 1: Induction of Preeclampsia-like Symptoms in Sprague-Dawley Rats
This protocol is adapted from studies demonstrating the induction of hypertension and proteinuria in pregnant rats.[7][8]
Materials:
-
Nω-nitro-L-arginine methyl ester (L-NAME) hydrochloride
-
Sterile saline or distilled water for dissolution
-
Sprague-Dawley pregnant rats (timed pregnancy)
-
Animal balance
-
Gavage needles or equipment for subcutaneous injection
-
Metabolic cages for urine collection
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography)
-
Proteinuria assessment kit (e.g., albumin-to-creatinine ratio)
Procedure:
-
Animal Acclimatization: Upon arrival, allow pregnant Sprague-Dawley rats to acclimate for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
L-NAME Preparation: Prepare a fresh solution of this compound daily by dissolving it in sterile saline or distilled water. The concentration should be calculated based on the desired dose (e.g., 75 mg/kg/day) and the average weight of the rats.
-
L-NAME Administration:
-
Timing: Begin administration on gestational day (GD) 9 or 10 and continue until the end of the experiment (e.g., GD 20).
-
Route: Administer the L-NAME solution once daily via oral gavage or subcutaneous injection. Ensure consistent timing of administration each day.
-
-
Monitoring of Preeclampsia-like Symptoms:
-
Blood Pressure: Measure systolic blood pressure every 2-3 days using a tail-cuff plethysmography system. Allow the rats to acclimate to the restraining device before taking measurements to minimize stress-induced hypertension.
-
Proteinuria: House the rats in metabolic cages for 24-hour urine collection at baseline (before L-NAME administration) and at specified time points during gestation (e.g., GD 14, 17, 20). Analyze the urine for protein or albumin and creatinine levels to determine the albumin-to-creatinine ratio.
-
-
Endpoint Analysis: On the designated experimental endpoint (e.g., GD 20), euthanize the animals and collect maternal blood, placentas, and fetuses for further analysis.
-
Maternal Blood: Analyze for biomarkers such as sFlt-1, PLGF, and inflammatory cytokines.
-
Placentas and Fetuses: Weigh and measure the placentas and fetuses to assess for growth restriction. Placental tissue can be used for histological analysis or molecular studies.
-
Signaling Pathways and Experimental Workflows
Diagram 1: L-NAME-Induced Signaling Cascade in Preeclampsia Models
Caption: L-NAME inhibits NOS, leading to reduced NO, vasoconstriction, and endothelial dysfunction, which in turn promotes a pro-inflammatory and oxidative state, culminating in a preeclampsia-like phenotype.
Diagram 2: Experimental Workflow for L-NAME Preeclampsia Model
Caption: A typical experimental workflow for inducing and evaluating a preeclampsia-like phenotype in rodents using this compound.
References
- 1. The L-NAME mouse model of preeclampsia and impact to long-term maternal cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tjoddergisi.org [tjoddergisi.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DOCA and this compound: Their impact on T regulatory cells, macrophage activity, and pro- and anti-inflammatory cytokine profiles in pre-eclampsia animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Potential Therapies for Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. narraj.org [narraj.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Editorial: Advancements in understanding and managing preeclampsia: exploring molecular mechanisms, biomarkers, and clinical implications [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: L-NAME Hydrochloride
Welcome to the technical support center for Nω-nitro-L-arginine methyl ester (L-NAME) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals using L-NAME to induce experimental hypertension. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Troubleshooting Guide
This section addresses specific problems that may arise when L-NAME hydrochloride fails to induce the expected hypertensive response.
Q1: I am administering L-NAME in the drinking water, but the animals are not becoming hypertensive. What could be the issue?
A1: Several factors could be at play when oral administration of L-NAME does not result in hypertension. Consider the following:
-
Incorrect Dosage: The most common dose for inducing hypertension in rats is 40 mg/kg/day.[1][2][3][4][5] Ensure your calculations for the concentration in the drinking water are correct and account for the average daily water intake of your specific animal strain.
-
Insufficient Duration: Chronic L-NAME administration requires time to establish a sustained hypertensive state. A treatment period of at least 4 to 5 weeks is typically necessary to observe a significant and stable increase in blood pressure.[1][2][5]
-
Compound Stability: While L-NAME is generally stable, aqueous solutions should be prepared fresh. It is not recommended to store aqueous solutions for more than one day to ensure potency.[6]
-
Water Consumption: Monitor the daily water consumption of each animal.[1] Factors like palatability or animal stress can reduce water intake, leading to under-dosing.
-
Animal Strain and Age: The response to L-NAME can vary between different strains and ages of rodents. The protocols cited primarily use adult male Wistar or Sprague-Dawley rats.[1][2]
Q2: My L-NAME solution is freshly prepared, the dose is correct, but the hypertensive effect is minimal or absent. What else should I check?
A2: If the basics of dose and administration are correct, consider these more nuanced factors:
-
Route of Administration: While administration in drinking water is common for chronic studies, other methods like oral gavage or intraperitoneal (i.p.) injection can provide more precise dosing.[5][7] For acute studies, intravenous (i.v.) infusion is often used.[8]
-
Vehicle/Solvent: this compound is soluble in water and phosphate-buffered saline (PBS).[6] Ensure the compound is fully dissolved. If using other solvents for stock solutions, such as methanol or DMSO, ensure the final concentration of the organic solvent is insignificant in the administered dose, as this can cause physiological effects.[6]
-
Blood Pressure Measurement Technique: Inaccurate blood pressure readings can mask a hypertensive effect. Ensure your measurement system (e.g., tail-cuff plethysmography) is properly calibrated and that the animals are acclimatized to the procedure to minimize stress-induced fluctuations.
-
Feedback Mechanisms: At lower doses or during long-term administration, the body can initiate feedback mechanisms, such as upregulating eNOS expression, which may counteract the inhibitory effect of L-NAME.[9]
Q3: The initial hypertensive response to L-NAME was strong, but it seems to diminish over time. Is this normal?
A3: A diminishing effect can be observed and may be attributed to compensatory physiological responses. The body may adapt to chronic NOS inhibition by upregulating the expression of endothelial nitric oxide synthase (eNOS).[1] Furthermore, other systems involved in blood pressure regulation, such as the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system, are also activated and can modulate the long-term response.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which L-NAME induces hypertension?
A1: L-NAME is an analog of L-arginine and acts as a non-selective inhibitor of nitric oxide synthase (NOS) enzymes.[7][10] By inhibiting NOS, L-NAME reduces the production of nitric oxide (NO), a potent vasodilator.[2][3] The resulting decrease in NO bioavailability leads to systemic vasoconstriction, an increase in total peripheral resistance, and consequently, elevated blood pressure.[2]
Q2: How long does it typically take to induce a stable hypertensive model with L-NAME?
A2: Using a standard dose of 40 mg/kg/day in rats, a significant increase in systolic blood pressure is typically observed within the first few weeks, with a stable hypertensive state established after 4 to 5 weeks of continuous administration.[1][2][5]
Q3: Can the hypertensive effects of L-NAME be reversed?
A3: Yes, the effects can be reversed. Acutely, the administration of L-arginine, the substrate for NOS, can reverse the blood pressure increase caused by L-NAME.[8] In chronic models, discontinuation of L-NAME administration can lead to a gradual recovery, although some vascular and structural changes may persist, slowing the reduction in blood pressure.[11]
Q4: Are there any known issues with the solubility or stability of this compound?
A4: this compound is readily soluble in water (approx. 54 mg/mL) and PBS (approx. 30 mg/mL at pH 7.2).[6][12] It is insoluble in DMSO and ethanol.[12] It is recommended to prepare aqueous solutions fresh daily and avoid storing them for more than 24 hours to ensure maximum potency.[6] The solid, crystalline form is stable for years when stored at -20°C.[6]
Quantitative Data Summary
The following table summarizes typical experimental parameters for inducing hypertension with L-NAME in rat models.
| Parameter | Details | Animal Model(s) | Reference(s) |
| Dosage | 40 mg/kg/day | Wistar, Sprague-Dawley Rats | [1][2][3][5] |
| Administration Route | Drinking Water (chronic), Oral Gavage (chronic), I.V. (acute) | Wistar, Sprague-Dawley Rats | [1][2][5][8] |
| Treatment Duration | 4 - 8 weeks for a stable chronic model | Wistar, Sprague-Dawley Rats | [1][5][7] |
| Expected SBP Increase | ~50 - 80 mmHg above baseline | Wistar, Sprague-Dawley Rats | [5][13] |
| Time to Onset | Progressive increase over the first few weeks | Wistar, Sprague-Dawley Rats | [2] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action for L-NAME and a typical experimental workflow for inducing hypertension.
Caption: Mechanism of L-NAME-induced vasoconstriction.
Caption: Workflow for L-NAME hypertension studies.
Detailed Experimental Protocol
Objective: To induce a stable model of hypertension in adult male Wistar rats using chronic oral administration of this compound.
Materials and Reagents:
-
Nω-nitro-L-arginine methyl ester (L-NAME) hydrochloride (powder form)
-
Distilled water
-
Standard rat chow
-
Adult male Wistar rats (12 weeks old, 220-250g)
-
Animal caging and bedding
-
Water bottles and food hoppers
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method)
-
Analytical balance
Procedure:
-
Animal Acclimatization:
-
Upon arrival, house the rats in individual cages under standard laboratory conditions (22-24°C, 12-hour light/dark cycle).
-
Provide ad libitum access to standard chow and tap water for one week to allow for acclimatization.
-
-
Baseline Measurements:
-
During the last 3 days of the acclimatization period, train the rats for blood pressure measurement using the tail-cuff system to minimize stress-induced variability.
-
Record baseline systolic blood pressure (SBP) and body weight for each animal.
-
-
Group Allocation:
-
Randomly divide the animals into two groups:
-
Control Group (n=8): Receives regular drinking water.
-
L-NAME Group (n=8): Receives L-NAME in their drinking water.
-
-
-
L-NAME Solution Preparation and Administration:
-
Determine the average daily water intake per rat (in mL) from the acclimatization period.
-
Calculate the amount of L-NAME needed to achieve a dose of 40 mg/kg/day.
-
Example Calculation: For a 250g (0.25 kg) rat drinking 35 mL/day:
-
Dose = 40 mg/kg * 0.25 kg = 10 mg/day
-
Concentration = 10 mg / 35 mL = ~0.286 mg/mL or 286 mg/L
-
-
Prepare the L-NAME solution by dissolving the calculated amount of this compound powder in distilled water. Prepare this solution fresh each day.
-
Provide the L-NAME solution to the L-NAME group as their sole source of drinking water. Provide fresh distilled water to the control group.
-
-
Monitoring:
-
Administer the respective treatments for 4 to 5 consecutive weeks.
-
Measure and record the SBP and body weight of each rat once per week.
-
Monitor daily water consumption to ensure consistent dosing. Adjust L-NAME concentration if water intake changes significantly.
-
-
Data Analysis and Confirmation of Hypertension:
-
At the end of the treatment period, compare the SBP of the L-NAME group to the control group. A sustained SBP reading >150 mmHg in the L-NAME group is indicative of successful hypertension induction.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine significance.
-
-
Endpoint:
-
Once hypertension is confirmed, the animals are ready for subsequent experiments, such as testing antihypertensive compounds or harvesting tissues (e.g., aorta, heart, kidneys) for further analysis.
-
References
- 1. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Antihypertensive Effect of Marchin-13 Tang on L-NAME-induced Hypertension in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. besps.journals.ekb.eg [besps.journals.ekb.eg]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Frontiers | Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME) Induced Disorder of Hepatic Fatty Acid Metabolism and Intestinal Pathophysiology [frontiersin.org]
- 8. ahajournals.org [ahajournals.org]
- 9. L-NAME in the cardiovascular system - nitric oxide synthase activator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regression of L-NAME-induced hypertension: the role of nitric oxide and endothelium-derived constricting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. ahajournals.org [ahajournals.org]
Technical Support Center: L-NAME Hydrochloride Experiments
Welcome to the technical support center for L-NAME hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this nitric oxide synthase (NOS) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and sources of variability that can arise during experiments with this compound.
Q1: Why am I seeing inconsistent or weak inhibition of nitric oxide (NO) production after applying L-NAME?
A1: Several factors can contribute to this issue:
-
Bioactivation Requirement: L-NAME (NG-nitro-L-arginine methyl ester) is a prodrug that requires hydrolysis by cellular esterases to its active form, NG-nitro-L-arginine (L-NNA), to effectively inhibit nitric oxide synthase (NOS).[1][2] Insufficient esterase activity in your experimental system can lead to reduced inhibitory effects.
-
Time-Dependent Inhibition: The conversion of L-NAME to L-NNA is a time-dependent process. The apparent inhibitory potency of L-NAME increases with prolonged incubation at neutral or alkaline pH.[1][3] Ensure your experimental design allows for sufficient pre-incubation time for this bioactivation to occur.
-
Reagent Preparation and Storage: this compound solutions should be freshly prepared for optimal performance.[1] Stock solutions, especially if stored for extended periods, may lose potency. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] For in-vitro experiments, if water is used as the solvent for the stock solution, it should be filter-sterilized before use.[5]
-
pH of the Medium: The hydrolysis of L-NAME to the more potent inhibitor L-NNA is favored at neutral or alkaline pH.[1][3] Check the pH of your experimental buffer or medium to ensure it is conducive to this conversion.
Q2: My results with L-NAME are not reproducible between experiments. What could be the cause?
A2: Lack of reproducibility is a common challenge. Consider the following potential sources of variability:
-
L-NAME Concentration: The dose-dependent effects of L-NAME can be steep.[4][6][7] Ensure precise and consistent preparation of L-NAME concentrations across all experiments.
-
Cellular or Tissue Conditions: The metabolic state of your cells or tissues, including the activity of cellular esterases, can vary between batches or preparations, affecting the bioactivation of L-NAME.[2]
-
Animal Model Variability: In in vivo studies, factors such as the animal strain, age, and underlying physiological state can influence the response to L-NAME.[5] Chronic administration can lead to compensatory mechanisms, such as the induction of inducible NOS (iNOS), which can counteract the inhibitory effect.[8]
-
Paradoxical Effects: In some instances, L-NAME has been reported to have paradoxical effects, including the potential to increase NO production under certain conditions.[9][10] This is thought to be due to complex feedback mechanisms or non-canonical actions of the compound.
Q3: I am observing unexpected off-target effects. Is L-NAME specific for NOS?
A3: While L-NAME is a widely used NOS inhibitor, it is not entirely specific and can have other biological effects:
-
Non-selective NOS Inhibition: L-NAME is a non-selective inhibitor of the different NOS isoforms (nNOS, eNOS, and iNOS), although it shows some preference for nNOS and eNOS over iNOS.[2][4]
-
Sympathetic Nervous System Activation: L-NAME administration can lead to an increase in sympathetic nervous system activity, which can influence experimental outcomes, particularly in cardiovascular studies.[9]
-
Reactive Oxygen Species (ROS) Generation: Some studies have suggested that L-NAME can induce the generation of reactive oxygen species.[9]
-
Arginase Inhibition: L-NAME has been shown to inhibit arginase, another enzyme that utilizes L-arginine as a substrate.[11] This could be a confounding factor in studies where arginine metabolism is critical.
Q4: How should I properly prepare and store this compound solutions?
A4: Proper handling is crucial for consistent results:
-
Solubility: this compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[5] For aqueous solutions, sonication may be required to fully dissolve the compound.[5][6]
-
Stock Solution Preparation: It is recommended to prepare fresh stock solutions for each experiment.[1] If storing stock solutions, aliquot them into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[4][5] Stock solutions in a solvent can be stored for up to one year at -80°C or one month at -20°C.[4]
-
Storage of Solid Compound: The solid form of this compound should be stored at -20°C, sealed, and protected from moisture.[5] Some suppliers suggest storage at room temperature is also acceptable. Always refer to the manufacturer's instructions.
Data Summary Tables
Table 1: Inhibitory Potency of L-NAME and its Active Metabolite L-NNA against NOS Isoforms
| Compound | NOS Isoform | Organism | Inhibitory Constant (K_i) |
| L-NNA | nNOS | Bovine | 15 nM[2][4] |
| L-NNA | eNOS | Human | 39 nM[2][4] |
| L-NNA | iNOS | Murine | 4.4 µM[2][4] |
| Compound | NOS Isoform | Organism | IC_50 |
| L-NAME (freshly dissolved) | Brain NOS | Not Specified | 70 µM[1][3][5] |
| L-NOARG | Brain NOS | Not Specified | 1.4 µM[1][3][5] |
| L-NAME | cGMP formation (in endothelial cells) | Not Specified | 3.1 µM[2] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | ≥ 4 years[2] | Sealed, away from moisture[5] |
| Stock Solution in Solvent | -80°C | 1 year[4] | Aliquot to avoid freeze-thaw cycles[4] |
| Stock Solution in Solvent | -20°C | 1 month[4] | Aliquot to avoid freeze-thaw cycles[4] |
Experimental Protocols
Protocol 1: General In Vitro Cell-Based Assay for NOS Inhibition
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Preparation of L-NAME Stock Solution: Freshly prepare a 10-fold concentrated stock solution of this compound in an appropriate sterile solvent (e.g., water or cell culture medium).[1]
-
Pre-incubation with L-NAME: Aspirate the culture medium from the cells and replace it with a medium containing the desired final concentration of L-NAME. Pre-incubate the cells for a sufficient duration (e.g., 1-24 hours) to allow for the bioactivation of L-NAME to L-NNA.[1]
-
Stimulation of NO Production: After pre-incubation, stimulate the cells with an appropriate agonist (e.g., acetylcholine, bradykinin) to induce NO production.
-
Measurement of NO Production: Collect the supernatant and measure the concentration of nitrite and/or nitrate, stable metabolites of NO, using a suitable assay such as the Griess assay.
-
Controls: Include appropriate controls such as a vehicle control (solvent without L-NAME), a positive control for NO production (agonist alone), and a negative control (without agonist). The inactive enantiomer, D-NAME, can also be used as a negative control, although some studies have reported effects with D-NAME.[9]
Protocol 2: Induction of Hypertension in a Rodent Model
-
Animal Model: Use an appropriate rodent strain (e.g., Wistar or Sprague-Dawley rats).[12][13]
-
L-NAME Administration: L-NAME can be administered via drinking water (e.g., 40 mg/kg/day for 5 weeks) or by daily intraperitoneal (i.p.) injection (e.g., 400 mg/kg for 7 days).[3][5][13] The oral gavage route has also been described.[1]
-
Blood Pressure Measurement: Monitor systolic and diastolic blood pressure regularly using a non-invasive tail-cuff method or via telemetry.
-
Control Group: Include a control group of animals that receive the vehicle (e.g., normal drinking water) without L-NAME.
-
Monitoring: Monitor animal body weight and general health throughout the study. L-NAME-induced hypertension can be associated with weight loss.[3]
-
Reversal with L-arginine: To confirm that the hypertensive effect is due to NOS inhibition, a separate cohort of animals can be co-administered with L-arginine, the substrate for NOS, which should reverse the effects of L-NAME.[4]
Visualizations
Caption: Bioactivation and inhibitory mechanism of L-NAME.
Caption: Troubleshooting workflow for inconsistent L-NAME results.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | NO Synthase | NOS | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. Failure of L-NAME to cause inhibition of nitric oxide synthesis: role of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Arginase activity is inhibited by L-NAME, both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blood pressure variability in established L-NAME hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
L-NAME hydrochloride stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of L-NAME hydrochloride in solution. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this critical nitric oxide synthase (NOS) inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for years when stored at -20°C.[1] It should be kept in a tightly sealed container to prevent moisture absorption.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions can be prepared in various solvents such as sterile water, PBS, or DMSO.[1][2][3] For optimal stability, it is recommended to prepare concentrated stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q3: How long is this compound stable in aqueous solutions at room temperature?
A3: Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment.[1] L-NAME is a prodrug that hydrolyzes to the more potent NOS inhibitor, N(G)-nitro-L-arginine (L-NOARG). This hydrolysis is time and pH-dependent, occurring more rapidly at neutral or alkaline pH.[4][5][6]
Q4: What is the solubility of this compound in common solvents?
A4: this compound has good solubility in aqueous solutions and DMSO. Specific solubility data is provided in the table below. For aqueous solutions, sonication may be required to achieve higher concentrations.[2]
Data Presentation: Solubility and Stability of this compound
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 100 | 370.80 |
| PBS (pH 7.2) | 140 | 519.11 |
| DMSO | 100 | 370.80 |
Data compiled from multiple sources.[1][2][3] Sonication is recommended to aid dissolution at higher concentrations.
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Recommended Duration | Special Considerations |
| Solid | -20°C | ≥ 4 years | Keep tightly sealed and desiccated.[1] |
| Stock Solution (in DMSO or H₂O) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[2] |
| Stock Solution (in DMSO or H₂O) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[2] |
| Aqueous Working Solution | Room Temperature | Prepare fresh daily | Hydrolysis to active form (L-NOARG) occurs.[1][5] |
Table 3: Half-life of L-NAME in Different Media at 37°C and pH 7.4
| Medium | Half-life (minutes) |
| Buffer (pH 7.4) | 365 ± 11.2 |
| Human Plasma | 207 ± 1.7 |
| Whole Blood | 29 ± 2.2 |
This data highlights the conversion of L-NAME to L-NOARG, which is significantly faster in biological samples.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected NOS inhibition. | 1. Degradation of L-NAME solution: Aqueous solutions are not stable for long periods. 2. Insufficient bioactivation: L-NAME is a prodrug and requires hydrolysis to the more active L-NOARG. This process is time-dependent.[5][6] 3. Incorrect dosage: The effective concentration may vary between in vitro and in vivo models. | 1. Always prepare fresh aqueous solutions of this compound for each experiment. 2. Pre-incubate the L-NAME solution under physiological conditions (pH 7.4, 37°C) to allow for conversion to L-NOARG, or consider using L-NOARG directly if rapid and potent inhibition is required. 3. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. |
| Unexpected or paradoxical effects (e.g., increased NO production with chronic use). | Compensatory upregulation of inducible NOS (iNOS): Long-term administration of L-NAME can lead to an increase in the expression of iNOS, which can counteract the inhibitory effect.[7] | 1. Consider the duration of your experiment. For long-term studies, be aware of the potential for iNOS upregulation. 2. Measure iNOS expression levels (e.g., via Western blot or qPCR) to assess for compensatory changes. 3. Use the lowest effective dose of L-NAME for the shortest duration necessary to achieve the desired effect. |
| Variability between experimental replicates. | 1. Inconsistent solution preparation: Differences in pH or temperature during preparation can affect the rate of hydrolysis to L-NOARG. 2. Repeated freeze-thaw cycles: This can lead to degradation of stock solutions. | 1. Standardize your solution preparation protocol, ensuring consistent pH and temperature. 2. Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing. |
Experimental Protocols
Protocol for Assessing this compound Stability and Conversion to L-NOARG via HPLC
This protocol provides a general framework for monitoring the stability of L-NAME and its conversion to L-NOARG in an aqueous solution over time.
1. Materials:
-
This compound
-
L-NOARG (as a standard)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
HPLC system with a C18 column and UV detector
2. Preparation of Standards and Samples:
-
Prepare a 1 mg/mL stock solution of this compound in PBS (pH 7.4).
-
Prepare a 1 mg/mL stock solution of L-NOARG in PBS (pH 7.4).
-
Create a series of calibration standards for both L-NAME and L-NOARG by diluting the stock solutions.
-
To assess stability, incubate an aliquot of the L-NAME stock solution at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample and immediately store it at -80°C to halt further degradation until HPLC analysis.
3. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 0% to 30% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Generate a calibration curve for both L-NAME and L-NOARG.
-
Quantify the concentration of L-NAME and L-NOARG in the incubated samples at each time point.
-
Plot the concentration of L-NAME and the appearance of L-NOARG over time to determine the rate of hydrolysis.
Mandatory Visualizations
Nitric Oxide Synthase (NOS) Signaling Pathway
Caption: A simplified diagram of the endothelial nitric oxide synthase (eNOS) signaling pathway and its inhibition by L-NAME.
Experimental Workflow for L-NAME Stability Testing
Caption: A workflow diagram for assessing the stability of this compound in solution using HPLC.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Non-selective NOS | Tocris Bioscience [tocris.com]
- 4. This compound | CAS:51298-62-5 | NO synthase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Failure of L-NAME to cause inhibition of nitric oxide synthesis: role of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
L-NAME hydrochloride solubility issues and solutions
Welcome to the technical support center for L-NAME hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the solubility, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Nω-Nitro-L-arginine methyl ester hydrochloride) is a synthetic analog of L-arginine. It functions as a non-selective inhibitor of nitric oxide synthase (NOS) enzymes, including neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] It is important to note that L-NAME is a prodrug. In solution and within cells, it undergoes hydrolysis to form Nω-nitro-L-arginine (L-NOARG), which is a more potent inhibitor of NOS.[2][3][4]
Q2: In which solvents can I dissolve this compound?
This compound is readily soluble in aqueous solutions such as water and phosphate-buffered saline (PBS).[5][6] There are conflicting reports regarding its solubility in dimethyl sulfoxide (DMSO). Some sources state solubility up to 100 mM, while others report it as insoluble.[5][7][8] This discrepancy may be due to the water content in the DMSO, as moisture can reduce solubility.[7] It is also soluble in methanol.[6]
Q3: How should I prepare a stock solution of this compound?
For aqueous stock solutions, this compound can be dissolved directly in water or PBS. To aid dissolution, gentle warming (e.g., to 37°C) or sonication may be used.[9] It is recommended to prepare fresh aqueous solutions daily.[6] If using an organic solvent like methanol, a stock solution can be prepared and then further diluted into aqueous buffers for experiments.[6] When using organic solvents, ensure the final concentration in your experimental setup is minimal to avoid any solvent-induced physiological effects.
Q4: What is the stability of this compound in solution?
Aqueous solutions of this compound are best prepared fresh for each experiment.[6] Stock solutions in organic solvents, when stored properly at -20°C or -80°C, can be stable for longer periods. One source suggests that stock solutions may be stored in aliquots at -20°C for up to 4 months. It is recommended to keep aqueous solutions on ice during the course of a single day's experiment.
Q5: I'm seeing unexpected results in my experiment with L-NAME. What could be the cause?
Unexpected results can arise from several factors:
-
Prodrug Conversion: The inhibitory effect of L-NAME is time-dependent as it needs to be hydrolyzed to the more active L-NOARG.[2][3][4] Freshly prepared solutions will be less potent.
-
Compensatory Mechanisms: Chronic administration of L-NAME can lead to a compensatory upregulation of iNOS expression, potentially normalizing or even increasing nitric oxide production over time.[10]
-
Paradoxical Effects: Under certain conditions, L-NAME itself can release nitric oxide, which could confound its intended inhibitory effect.[11][12]
-
Non-specific Effects: Like any pharmacological agent, L-NAME may have off-target effects that are independent of NOS inhibition.
Solubility Data Summary
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 26.97 - 54 | ~100 - 200 | Soluble.[5][7] |
| PBS (pH 7.2) | 30 - 140 | ~111 - 519 | Soluble.[3][6] |
| DMSO | 5 - 26.97 | ~18.5 - 100 | Conflicting reports exist. Some sources indicate insolubility, possibly due to moisture.[5][7][8] |
| Methanol | 10 | ~37 | Soluble.[6][8] |
| Dimethyl formamide (DMF) | 5 | ~18.5 | Soluble.[8] |
Troubleshooting Guide: this compound Dissolution
This guide provides a step-by-step approach to dissolving this compound and addressing common issues.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
-
Weighing: Accurately weigh out 2.697 mg of this compound (Molecular Weight: 269.69 g/mol ).
-
Dissolution: Add 1 mL of sterile, purified water to the weighed this compound.
-
Mixing: Vortex the solution until the solid is completely dissolved. If dissolution is slow, proceed to the troubleshooting steps below.
-
Troubleshooting Dissolution:
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes.
-
Warming: Gently warm the solution to 37°C in a water bath with occasional swirling.
-
-
Sterilization: If required for your experiment (e.g., cell culture), sterile filter the solution through a 0.22 µm filter.
-
Storage: Use the solution fresh. For short-term storage during an experiment, keep the solution on ice.
Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol outlines a general method to assess the inhibitory effect of L-NAME on NOS activity in a cell-free system. The specific concentrations and incubation times may need to be optimized for your particular enzyme source and experimental conditions.
Caption: General workflow for an in vitro NOS inhibition assay.
Materials:
-
Purified NOS enzyme or tissue/cell homogenate containing NOS
-
This compound
-
L-Arginine (substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing necessary cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin)
-
Griess Reagent (for colorimetric detection of nitrite)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all solutions in the assay buffer. Make a series of dilutions of your this compound stock solution to test a range of concentrations.
-
Assay Setup: In a microplate, add the following to each well:
-
Assay Buffer
-
NOS enzyme preparation
-
L-NAME solution at various concentrations (or vehicle for the control group)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow L-NAME to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding L-Arginine to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Nitrite Detection: Measure the amount of nitrite (a stable breakdown product of nitric oxide) produced using the Griess Reagent according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of nitrite from a standard curve. Calculate the percentage of NOS inhibition for each L-NAME concentration compared to the vehicle control.
Signaling Pathway
L-NAME acts as a competitive inhibitor of nitric oxide synthase (NOS), blocking the conversion of L-arginine to L-citrulline and nitric oxide (NO). This inhibition has downstream effects on various signaling pathways that are regulated by NO.
Caption: L-NAME's role in the nitric oxide signaling pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Non-selective NOS | Tocris Bioscience [tocris.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | NO Synthase | NOS | TargetMol [targetmol.com]
- 10. Failure of L-NAME to cause inhibition of nitric oxide synthesis: role of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unexpected physiological responses to L-NAME hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected physiological responses during experiments with L-NAME hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering potential explanations and solutions.
1. Issue: Unexpected Vasodilation or a Blunted Vasoconstrictor Response.
-
Question: I am administering L-NAME, a nitric oxide synthase (NOS) inhibitor, but I am observing vasodilation, or the expected vasoconstriction is less than anticipated. Why is this happening?
-
Possible Causes & Solutions:
-
Paradoxical Nitric Oxide (NO) Production: L-NAME itself can act as a precursor for NO, especially over extended periods (hours to days) or in the presence of reactive oxygen species (ROS).[1] This is a slow-release process and may counteract the acute inhibitory effects on NOS.
-
Recommendation: For acute studies, ensure your measurements are taken within a timeframe that minimizes this paradoxical effect. For chronic studies, be aware of this phenomenon and consider its potential impact on your results.
-
-
Feedback Activation of NOS: Long-term administration of lower doses of L-NAME can trigger a compensatory upregulation of NOS expression and activity.[2] This feedback mechanism can lead to an overall increase in NO production, despite the presence of the inhibitor.
-
Recommendation: Monitor NOS expression and activity levels throughout your chronic study to identify any compensatory changes.
-
-
Experimental Model Specificity: The effect of L-NAME can be tissue and species-specific. For instance, in the feline pulmonary vascular bed, L-NAME's effects may not be primarily due to NOS inhibition.[3]
-
Recommendation: Thoroughly review the literature for studies using L-NAME in your specific experimental model to understand its known effects.
-
-
2. Issue: Inconsistent or Unreliable Induction of Hypertension.
-
Question: I am using L-NAME to induce hypertension in my animal model, but the blood pressure increase is variable or not sustained. What could be the reason?
-
Possible Causes & Solutions:
-
Compensatory Mechanisms: Chronic L-NAME administration can lead to the induction of inducible NOS (iNOS), which can normalize or even increase NO synthesis, counteracting the hypertensive effect.[4]
-
Recommendation: Measure markers of iNOS expression and activity in your model. Consider co-administration of a selective iNOS inhibitor if this compensatory mechanism is identified.
-
-
Differential Central vs. Peripheral Effects: The long-term effects of L-NAME on NOS activity can differ between the peripheral vasculature and the central nervous system.[5] A decrease in central eNOS expression may contribute significantly to sustained hypertension.[5]
-
Recommendation: When investigating the mechanisms of L-NAME-induced hypertension, analyze tissues from both the periphery (e.g., aorta, heart) and the central nervous system (e.g., brainstem).
-
-
Bioactivation Requirement: L-NAME is a prodrug and requires hydrolysis by cellular esterases to its active form, Nω-nitro-L-arginine (L-NNA).[6][7] The rate of this conversion can influence its inhibitory potency.[7]
-
3. Issue: Off-Target Effects Unrelated to NOS Inhibition.
-
Question: I am observing physiological responses that do not seem to be directly related to the inhibition of nitric oxide production. What are the potential off-target effects of L-NAME?
-
Possible Causes & Solutions:
-
Sympathetic Nervous System Activation: L-NAME has been reported to cause sympathetic activation, which can independently influence cardiovascular parameters.[1]
-
Generation of Reactive Oxygen Species (ROS): L-NAME administration can lead to the generation of ROS.[1]
-
Receptor Sensitization: In some models, L-NAME may enhance vasoconstrictor responses by increasing the sensitivity of certain receptors, such as serotonin receptors, rather than by inhibiting NO production.[3]
-
Recommendation: Investigate these potential off-target effects by measuring markers of sympathetic activity, oxidative stress, or by using specific receptor antagonists in your experimental setup.
-
-
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a non-selective inhibitor of nitric oxide synthases (NOS).[9] It is a precursor to the more potent inhibitor Nω-nitro-L-arginine (L-NNA).[6] L-NAME requires hydrolysis of its methyl ester by cellular esterases to become fully active.[6]
2. Can L-NAME paradoxically increase nitric oxide levels?
Yes, there is evidence that L-NAME can be a source of NO.[1] This process is thought to involve the reduction of the nitro group on the L-NAME molecule, particularly in the presence of reactive oxygen species.[1] This NO release is a slow process, taking hours to days to become physiologically significant.[1]
3. Are there differences in the effects of L-NAME between acute and chronic administration?
Yes, the effects can differ significantly.
-
Acute administration typically leads to a rapid increase in blood pressure due to the inhibition of basal NO production.[1]
-
Chronic administration can lead to more complex responses, including compensatory upregulation of NOS, particularly iNOS, and differential effects on central versus peripheral NOS activity.[4][5]
4. What are some reported off-target effects of L-NAME?
Besides its primary role as a NOS inhibitor, L-NAME has been associated with:
-
Sympathetic nervous system activation.[1]
-
Generation of reactive oxygen species (ROS).[1]
-
Long-term testicular tissue damage and effects on sperm quality in male rats.[10]
5. How should I prepare and administer this compound for my experiments?
It is crucial to determine the optimal experimental conditions through preliminary experiments for your specific model, including animal strain, age, dosage, and administration route.[8] this compound is soluble in water. For in vivo studies, it is often administered in drinking water or via injection.[9][10] The stability and bioactivation of L-NAME can be influenced by pH.[7][8]
Quantitative Data Summary
Table 1: Effects of this compound on Hemodynamic Parameters in Rats
| Parameter | Treatment | Duration | Change from Control | Reference |
| Mean Arterial Pressure | L-NAME (i.p.) | 4 days | Increased | [1] |
| D-NAME (i.p.) | 4 days | Increased | [1] | |
| L-NMMA (i.p.) | 4 days | Unaltered | [1] | |
| L-arginine (i.p.) | 4 days | Unaltered | [1] | |
| L-NAME (40 mg/kg/day) | 4 weeks | Increased | [5] | |
| L-NAME (40 mg/kg/day) | 7 weeks | Increased | [5] | |
| Mesenteric Arterial Conductance | L-NAME (i.p.) | 4 days | Not specified | [1] |
| Plasma Nitrite Concentration | L-NAME (i.p.) | 4 days | Not specified | [1] |
| Left Ventricular Weight / Body Weight Ratio | L-NAME (40 mg/kg/day) | 4 weeks | Increased | [5] |
| L-NAME (40 mg/kg/day) | 7 weeks | Increased | [5] |
Table 2: Effects of Chronic L-NAME Treatment on NOS Activity and Expression in Rats
| Tissue | Duration | NOS Activity | eNOS Protein Expression | Reference |
| Aorta | 4 weeks | Decreased | Increased | [5] |
| 7 weeks | Increased | Further Increased | [5] | |
| Heart | 4 weeks | Decreased | Increased | [5] |
| 7 weeks | Increased | Further Increased | [5] | |
| Kidney | 4 weeks | Decreased | Increased | [5] |
| 7 weeks | Increased | Further Increased | [5] | |
| Brainstem | 4 weeks | Markedly Decreased | Unchanged | [5] |
| 7 weeks | Markedly Decreased | Decreased | [5] | |
| Cerebellum | 4 weeks | Markedly Decreased | Unchanged | [5] |
| 7 weeks | Markedly Decreased | Decreased | [5] | |
| Brain Cortex | 4 weeks | Markedly Decreased | Unchanged | [5] |
| 7 weeks | Markedly Decreased | Decreased | [5] |
Experimental Protocols
1. Induction of Hypertension in Rats using L-NAME
-
Animal Model: Adult male Wistar rats (12 weeks old).[5]
-
L-NAME Preparation and Administration: L-NAME is dissolved in drinking water at a concentration to achieve a dose of 40 mg/kg/day.[5] The solution is provided to the animals for a duration of 4 to 7 weeks.[5]
-
Blood Pressure Measurement: Blood pressure is measured non-invasively using the tail-cuff method or directly via arterial cannulation for more precise readings.
-
Tissue Collection and Analysis: At the end of the treatment period, tissues such as the aorta, heart, kidney, and various brain regions are collected for analysis of NOS activity and protein expression (e.g., via Western blotting).[5]
2. Assessment of Paradoxical NO Production from L-NAME
-
Cell Culture Model: RAW264.7 macrophages are a suitable cell line for studying ROS-dependent NO production from L-NAME.[1]
-
L-NAME Treatment: Cells are exposed to L-NAME in the culture medium.
-
Measurement of NOx: The production of nitric oxide is assessed by measuring the concentration of its stable metabolites, nitrite and nitrate (NOx), in cell lysates and the culture medium using methods like the Griess assay.[1]
-
Role of ROS: To investigate the involvement of reactive oxygen species, experiments can be performed in the presence of ROS scavengers or enzymes like catalase.[1]
Visualizations
Caption: Expected vs. Unexpected Signaling Pathways of L-NAME.
Caption: Workflow for Investigating Chronic L-NAME Effects.
Caption: Troubleshooting Logic for Unexpected L-NAME Responses.
References
- 1. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-NAME in the cardiovascular system - nitric oxide synthase activator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-NAME enhances pulmonary vasoconstriction without inhibiting EDRF-dependent vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Failure of L-NAME to cause inhibition of nitric oxide synthesis: role of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Long-term effects of sub-chronic exposure to L-NAME on reproductive system of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the L-NAME Hydrochloride-Induced Hypertension Model: A Comparative Guide
For researchers in cardiovascular drug development and related fields, selecting the appropriate animal model is a critical first step. The L-NAME (Nω-nitro-L-arginine methyl ester hydrochloride)-induced hypertension model is a widely utilized and well-validated tool for studying the pathophysiology of hypertension and evaluating the efficacy of novel antihypertensive therapies. This guide provides a comprehensive comparison of the L-NAME model with other common hypertension models, supported by experimental data and detailed protocols.
Comparison of Hypertension Models
The L-NAME model offers distinct advantages in its rapid onset and clear, nitric oxide (NO)-dependent mechanism. Unlike genetic models such as the Spontaneously Hypertensive Rat (SHR), the L-NAME model is induced in normotensive animals, allowing for the study of the transition from normotension to hypertension.[1] Other models include those induced by renal clipping, high-fructose diets, or DOCA-salt administration.[1]
| Feature | L-NAME Model | Spontaneously Hypertensive Rat (SHR) | Renal Artery Ligation (2K1C) | DOCA-Salt Model |
| Mechanism | Inhibition of nitric oxide synthase (NOS), leading to reduced NO bioavailability and vasoconstriction.[1][2] | Genetic predisposition leading to complex neurohormonal and vascular abnormalities. | Renal ischemia leading to activation of the renin-angiotensin-aldosterone system (RAAS). | Mineralocorticoid excess and high salt intake leading to volume expansion and vascular dysfunction. |
| Onset of Hypertension | Rapid (within 1-4 weeks).[1][3] | Gradual (develops over several weeks to months). | Rapid (within 1-2 weeks). | Gradual (develops over 3-4 weeks). |
| Key Pathophysiological Features | Endothelial dysfunction, increased oxidative stress, cardiac hypertrophy, and fibrosis.[1][3][4] | Sympathetic nervous system overactivity, insulin resistance, and vascular remodeling. | Pronounced activation of RAAS, cardiac hypertrophy. | Volume-dependent hypertension, endothelial dysfunction, and inflammation. |
| Advantages | - Mechanistically defined (NO deficiency).[1] - Rapid and reproducible. - Suitable for studying endothelial dysfunction. | - Closely mimics human essential hypertension. - Well-characterized genetic background. | - Models renovascular hypertension. - Useful for studying the role of RAAS. | - Models salt-sensitive hypertension. - Useful for studying the role of mineralocorticoids. |
| Limitations | - May not fully recapitulate the complexity of human essential hypertension. - High mortality at higher doses or longer durations.[5] | - Genetic background can be complex. - Slower onset of hypertension. | - Invasive surgical procedure required. | - Requires unilateral nephrectomy. |
Experimental Data from L-NAME Model Validation
Hemodynamic Parameters
Chronic administration of L-NAME consistently induces a significant elevation in blood pressure.
| Parameter | Control Group | L-NAME Treated Group | % Change | Reference |
| Systolic Blood Pressure (mmHg) | 105.3 ± 6.97 | 166.2 ± 7.13 | +57.83% | [1] |
| Systolic Blood Pressure (mmHg) | 123.3 ± 1.25 | 167.2 ± 0.85 | +35.6% | [6] |
| Diastolic Blood Pressure (mmHg) | 92.67 ± 2.72 | 144.6 ± 0.81 | +56.0% | [6] |
| Mean Arterial Pressure (mmHg) | 118.2 ± 2.35 | 151.9 ± 0.74 | +28.5% | [6] |
Biochemical Markers
The L-NAME model is characterized by significant changes in biochemical markers related to oxidative stress and cardiac function.
| Marker | Control Group | L-NAME Treated Group | % Change | Reference |
| Plasma Nitric Oxide (NO) | Normal | Decreased by 60-70% | ▼ | [7] |
| Plasma Malondialdehyde (MDA) | Normal | Increased six-fold | ▲ | [7] |
| Plasma Total Superoxide Dismutase (T-SOD) | Normal | Decreased by 60-70% | ▼ | [7] |
| Serum CK-MB | Normal | Increased | ▲ | [6] |
| Serum LDH | Normal | Increased | ▲ | [6] |
| Angiotensin-Converting Enzyme (ACE) | Normal | Increased | ▲ | [8] |
Signaling Pathways and Experimental Workflow
L-NAME Induced Hypertension Signaling Pathway
Caption: Signaling cascade in L-NAME-induced hypertension.
General Experimental Workflow
Caption: Workflow for L-NAME hypertension model studies.
Detailed Experimental Protocols
L-NAME-Induced Hypertension in Rats
-
Animals : Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.[4][6] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[6]
-
Induction of Hypertension : L-NAME is dissolved in drinking water at a concentration to achieve a daily dose of 40 mg/kg.[1][6][8] This administration is continued for a period of 4 to 8 weeks to establish sustained hypertension.[1][9]
-
Blood Pressure Measurement : Systolic blood pressure is measured weekly using a non-invasive tail-cuff method.[1][6] For more precise measurements, invasive methods can be used at the end of the study.[6]
Histological Analysis of Cardiac Tissue
-
Tissue Preparation : At the end of the experimental period, rats are euthanized, and the hearts are excised, washed with saline, and weighed. The left ventricle is separated and fixed in 10% neutral buffered formalin.[7]
-
Staining : The fixed tissues are embedded in paraffin, sectioned at 3-5 µm, and stained with Hematoxylin and Eosin (H&E) to assess cardiomyocyte hypertrophy and general morphology.[10] Picrosirius red staining is used to visualize and quantify collagen deposition and fibrosis.[10]
-
Microscopic Examination : Stained sections are examined under a light microscope. Morphometric analysis can be performed to quantify cardiomyocyte cross-sectional area and the percentage of fibrotic tissue.
Biochemical Analysis of Serum Markers
-
Sample Collection : Blood samples are collected via cardiac puncture at the time of sacrifice. Serum is separated by centrifugation and stored at -80°C until analysis.
-
ELISA Assays : Commercially available enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the concentrations of various biomarkers in the serum, including:
References
- 1. besps.journals.ekb.eg [besps.journals.ekb.eg]
- 2. en.gempharmatech.com [en.gempharmatech.com]
- 3. Frontiers | Aortic Stiffness in L-NAME Treated C57Bl/6 Mice Displays a Shift From Early Endothelial Dysfunction to Late-Term Vascular Smooth Muscle Cell Dysfunction [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of L-NAME-Induced Hypertension by Combined Treatment With Apocynin and Catalase: The Role of Nox 4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antihypertensive Effect of Marchin-13 Tang on L-NAME-induced Hypertension in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Frontiers | Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME) Induced Disorder of Hepatic Fatty Acid Metabolism and Intestinal Pathophysiology [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Cross-Validation of L-NAME Hydrochloride Results with Genetic Models: A Comparative Guide
In the study of nitric oxide (NO) signaling, both pharmacological and genetic approaches are invaluable for elucidating the multifaceted roles of NO in health and disease. This guide provides a comprehensive comparison between the use of L-NAME (NG-nitro-L-arginine methyl ester) hydrochloride, a non-selective nitric oxide synthase (NOS) inhibitor, and genetic models, specifically NOS knockout mice. By presenting experimental data, detailed protocols, and visual diagrams, this document aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate model for their specific research questions.
Mechanism of Action: Pharmacological Inhibition vs. Genetic Deletion
L-NAME Hydrochloride: L-NAME is a widely used pharmacological tool that acts as a competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS)[1][2][3]. It is a pro-drug that is hydrolyzed in vivo to NG-nitro-L-arginine (L-NNA), which is the active inhibitor[4]. L-NNA competes with the natural substrate, L-arginine, for binding to the active site of the NOS enzymes, thereby blocking the production of NO. This non-selective inhibition leads to a systemic reduction in NO bioavailability, making L-NAME a common agent for inducing experimental hypertension[1][5][6][7]. The inhibitory potency of L-NAME varies across the NOS isoforms, with higher affinity for nNOS and eNOS compared to iNOS[1][4].
Genetic Models (NOS Knockout Mice): In contrast to the broad inhibition by L-NAME, genetic models offer isoform-specific investigation of NO function. Through targeted gene disruption, knockout mouse lines have been created that lack a functional gene for each of the three NOS isoforms:
-
nNOS Knockout (nNOS-/-): These mice lack the neuronal NOS isoform, which is primarily involved in neuronal signaling[8][9]. They exhibit phenotypes such as enlarged stomachs and defects in gastrointestinal motility[8][10].
-
eNOS Knockout (eNOS-/-): Lacking the endothelial NOS isoform, these mice are a key model for studying the role of NO in vascular tone and cardiovascular health. They are characterized by hypertension and a lack of endothelium-derived relaxing factor activity[8][11][12].
-
iNOS Knockout (iNOS-/-): These mice are deficient in the inducible NOS isoform, which is typically expressed during inflammatory responses. They show altered responses to infections and inflammatory stimuli[13][14].
The primary advantage of genetic models is the specificity of NOS isoform deletion, allowing for the dissection of the individual roles of nNOS, eNOS, and iNOS.
Figure 1: Pharmacological vs. Genetic approach to inducing NO deficiency.
Data Presentation: Comparative Phenotypes
The following tables summarize key physiological parameters observed in L-NAME-treated animals and the different NOS knockout mouse models.
Table 1: Cardiovascular Phenotypes
| Parameter | L-NAME Administration | eNOS-/- Mice | nNOS-/- Mice | iNOS-/- Mice |
| Systolic Blood Pressure | Significantly Increased[1][5][7] | Significantly Increased (~20 mmHg higher than wild-type)[11][12] | Generally Unchanged[8] | Generally Unchanged |
| Heart Rate | Decreased (Bradycardia)[1][12] | Decreased[11][12] | Unchanged or slightly increased | Unchanged |
| Cardiac Hypertrophy | Present[5][12] | Concentric Left Ventricular Hypertrophy[12] | Not a primary feature | Not a primary feature |
| Endothelium-Dependent Vasodilation | Inhibited[1] | Absent[8] | Unchanged | Unchanged |
Table 2: Other Systemic Phenotypes
| Parameter | L-NAME Administration | eNOS-/- Mice | nNOS-/- Mice | iNOS-/- Mice |
| Gastrointestinal Motility | Altered | Unchanged | Impaired, enlarged stomachs[8][10] | Unchanged |
| Renal Function | Can induce renal damage | May develop albuminuria[15] | Generally normal | Generally normal |
| Inflammatory Response | Complex effects, can be pro- or anti-inflammatory depending on context | Unchanged basally | Unchanged basally | Impaired response to inflammatory stimuli[13][14] |
| Neurotransmission | Altered due to nNOS inhibition | Unchanged | Altered[8] | Unchanged |
Experimental Protocols
L-NAME-Induced Hypertension Model
This protocol describes a common method for inducing hypertension in rodents using L-NAME.
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
-
Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
L-NAME Administration:
-
This compound is dissolved in the drinking water at a concentration typically ranging from 40 to 100 mg/kg/day. The concentration in water is adjusted based on the animals' average daily water consumption to achieve the target dose.
-
Treatment duration is typically 4-8 weeks to establish stable hypertension[16].
-
-
Blood Pressure Measurement:
-
Systolic blood pressure is monitored weekly or bi-weekly using a non-invasive tail-cuff method.
-
For more precise measurements, direct arterial catheterization can be performed at the end of the study.
-
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues such as the heart, aorta, and kidneys are collected for histological and molecular analysis.
Characterization of NOS Knockout Mice
This protocol outlines the general approach to studying the phenotype of NOS knockout mice.
-
Animal Breeding: Heterozygous (e.g., eNOS+/-) mice are typically bred to generate homozygous knockout (eNOS-/-), heterozygous (eNOS+/-), and wild-type (eNOS+/+) littermates. Using littermates as controls is crucial to minimize the effects of genetic background.
-
Genotyping: DNA is extracted from tail biopsies, and PCR is used to determine the genotype of each animal.
-
Phenotypic Analysis:
-
Cardiovascular: Blood pressure is measured as described above. Echocardiography is used to assess cardiac function and morphology, such as left ventricular wall thickness and ejection fraction[12].
-
Vascular Reactivity: Aortas or other resistance arteries are isolated and mounted in a wire myograph. Concentration-response curves to vasoactive agents (e.g., acetylcholine for endothelium-dependent relaxation, sodium nitroprusside for endothelium-independent relaxation, and phenylephrine for contraction) are generated to assess vascular function.
-
Histology: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Masson's trichrome) to assess morphology and fibrosis.
-
Molecular Biology: Gene and protein expression of relevant markers can be quantified using techniques like qPCR and Western blotting.
-
Figure 2: Experimental workflow for comparing L-NAME and genetic models.
Signaling Pathway and Logical Framework
The fundamental principle underlying both L-NAME administration and genetic knockout of NOS is the disruption of the L-arginine-NO signaling pathway. This pathway is crucial for numerous physiological processes, most notably the regulation of vascular tone.
Figure 3: The Nitric Oxide signaling pathway and points of intervention.
Conclusion: Choosing the Right Model
The choice between using this compound and a NOS knockout genetic model depends on the specific research question, available resources, and the desired level of specificity.
This compound:
-
Advantages:
-
Cost-effective and relatively simple to implement.
-
Allows for studying the onset of NO deficiency in adult animals, providing temporal control.
-
Dose-dependent effects can be investigated.
-
Useful for screening potential anti-hypertensive compounds in a model of NO-deficient hypertension[6].
-
-
Disadvantages:
-
Non-selective, inhibiting all NOS isoforms, which can complicate the interpretation of results.
-
Potential for off-target effects.
-
Requires continuous administration to maintain the phenotype.
-
The acute administration of L-NAME can paradoxically release NO, which may confound results in short-term experiments[17].
-
Genetic Models (NOS Knockouts):
-
Advantages:
-
High specificity, allowing for the investigation of the role of a single NOS isoform[9].
-
Represents a model of lifelong, complete deficiency of a specific NOS isoform.
-
Crucial for understanding the developmental roles of nitric oxide.
-
-
Disadvantages:
-
More expensive and time-consuming to generate and maintain breeding colonies.
-
The lifelong absence of a NOS isoform may lead to the development of compensatory mechanisms that could mask or alter the primary phenotype.
-
The phenotype can be influenced by the genetic background of the mouse strain.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Additional NOS Inhibitors: R&D Systems [rndsystems.com]
- 3. nbinno.com [nbinno.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Regression of L-NAME-induced hypertension: the role of nitric oxide and endothelium-derived constricting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-NAME-induced Hypertension Model_GemPharmatech [en.gempharmatech.com]
- 8. Neuronal and endothelial nitric oxide synthase gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse models of nitric oxide synthase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 002633 - nNos KO Strain Details [jax.org]
- 11. 002684 - eNos KO Strain Details [jax.org]
- 12. ahajournals.org [ahajournals.org]
- 13. 002596 - iNOS- Strain Details [jax.org]
- 14. Nos2 Knockout | Taconic Biosciences [taconic.com]
- 15. 018295 - eNOS- Strain Details [jax.org]
- 16. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS [mdpi.com]
- 17. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-NAME Hydrochloride in Experimental Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nω-nitro-L-arginine methyl ester hydrochloride (L-NAME hydrochloride) as a tool for inducing experimental hypertension. It synthesizes data from various studies to offer an objective overview of its performance, details common experimental protocols, and contrasts its effects with alternative research models.
Mechanism of Action: Inducing Hypertension through Nitric Oxide Inhibition
This compound is a widely utilized pharmacological agent in hypertension research, primarily valued for its ability to induce a hypertensive state in animal models.[1][2][3] Its mechanism of action centers on the inhibition of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO).[1][4][5][6] NO is a potent vasodilator, and its reduced bioavailability leads to systemic vasoconstriction, increased vascular resistance, and consequently, elevated blood pressure.[6][7][8]
The chronic administration of L-NAME leads to a sustained increase in blood pressure, making it a reliable model for studying the pathophysiology of hypertension and for evaluating the efficacy of novel antihypertensive therapies.[2][9][10] Beyond its primary effect on blood pressure, L-NAME-induced hypertension is also associated with a cascade of secondary effects, including endothelial dysfunction, oxidative stress, and organ damage, particularly affecting the heart and kidneys.[3][6][7][9]
Signaling Pathway of L-NAME Induced Hypertension
Caption: Signaling pathway of L-NAME-induced hypertension.
Comparative Data of this compound in Hypertension Studies
The following tables summarize quantitative data from various studies that have utilized L-NAME to induce hypertension. These tables provide a comparative overview of the effects of L-NAME on key cardiovascular parameters.
Table 1: Effect of L-NAME on Systolic Blood Pressure (SBP) in Rats
| Study | Animal Model | L-NAME Dose (mg/kg/day) | Duration | Baseline SBP (mmHg) | SBP after L-NAME (mmHg) | % Increase in SBP |
| Maged Haroun (2015)[2] | Male Albino Rats | 40 (oral gavage) | 4 weeks | 105.3 ± 6.97 | 166.2 ± 7.13 | 57.83% |
| Nakmareong et al. (2011)[6] | Sprague-Dawley Rats | 40 (oral) | 3 weeks | ~120 | 193.3 ± 9.6 (MAP) | - |
| Bunbupha et al. (2015)[7] | Sprague-Dawley Rats | 40 (drinking water) | 5 weeks | ~125 | ~180 | ~44% |
| Jasem et al. (2018)[11] | Wistar-Kyoto Rats | 15 (drinking fluid) | 14 days | 116 ± 1 | 181 ± 4 | 56.03% |
Table 2: Effect of L-NAME on Other Hemodynamic and Biochemical Parameters
| Study | Parameter | Control Group Value | L-NAME Group Value |
| Maged Haroun (2015)[2] | Heart Rate (beats/min) | - | - |
| Nakmareong et al. (2011)[6] | Heart Rate (beats/min) | 434 ± 26 | 376 ± 33 |
| Plasma Nitrite (µM) | ~25 | ~10 | |
| Plasma MDA (nmol/mL) | ~2 | ~8 | |
| Jasem et al. (2018)[11] | Heart Rate (beats/min) | Stable | Significantly Reduced |
| Plasma NO (µmol/L) | - | Decreased by 60-70% | |
| Plasma MDA (nmol/mL) | - | Increased six-fold | |
| Huang et al. (2020)[12] | Serum NO | - | Significantly Decreased |
| Serum TC (mmol/L) | - | Increased | |
| Serum TG (mmol/L) | - | Increased |
Experimental Protocols for L-NAME-Induced Hypertension
The successful induction of hypertension with L-NAME relies on a well-defined experimental protocol. Below is a generalized workflow and specific examples from cited studies.
General Experimental Workflow
Caption: General experimental workflow for L-NAME studies.
Detailed Methodologies from Key Experiments
-
Study by Maged Haroun (2015):
-
Animals: 40 white male albino rats (150-200g).[2]
-
Hypertension Induction: L-NAME administered daily at a dose of 40 mg/kg by oral gavage for 4 weeks.[2]
-
Blood Pressure Measurement: Systolic blood pressure was measured using the indirect tail-cuff method.[2]
-
Control Group: Age-matched untreated rats were used as a control.[2]
-
Alternative/Comparison Group: One group received L-NAME concomitantly with the angiotensin II receptor blocker losartan (30 mg/kg daily).[2]
-
-
Study by Nakmareong et al. (2011):
-
Animals: Male Sprague-Dawley rats.[6]
-
Hypertension Induction: Daily oral administration of L-NAME (40 mg/kg) for 3 weeks.[6]
-
Blood Pressure Measurement: Mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) were measured.[6]
-
Control Group: A normal control group received the vehicle.[6]
-
Alternative/Comparison Group: A group was treated with L-NAME plus coenzyme Q10 (10 mg/kg), and other groups with L-NAME plus lutein (0.5 and 2 mg/kg).[6]
-
-
Study by Bunbupha et al. (2015):
-
Animals: Male Sprague-Dawley rats (240–280 g).[7]
-
Hypertension Induction: L-NAME (40 mg/kg/day) was administered in the drinking water for 5 weeks.[7]
-
Blood Pressure Measurement: Systolic blood pressure was measured.[7]
-
Control Group: A normal control group received a standard chow diet and distilled water.[7]
-
Alternative/Comparison Group: Concurrent treatment with ellagic acid (7.5 or 15 mg/kg) was administered to L-NAME treated rats.[7]
-
Alternatives to L-NAME in Hypertension Research
While L-NAME is a widely used and effective model, several other methods are available for inducing hypertension in animal models, each with its own set of advantages and disadvantages.
Table 3: Comparison of Hypertension Models
| Model | Mechanism | Key Features | Considerations |
| This compound | Nitric oxide synthase inhibition.[1][4][5][6] | Rapid and robust blood pressure increase; models endothelial dysfunction.[6][7][9][10] | Non-specific NOS inhibition; may have off-target effects.[4] |
| Spontaneously Hypertensive Rat (SHR) | Genetic predisposition to hypertension.[13] | Gradual development of hypertension, mimicking human essential hypertension. | Genetic background can influence results; may not be suitable for all research questions. |
| Deoxycorticosterone Acetate (DOCA)-Salt | Mineralocorticoid-induced volume expansion and sodium retention.[1] | Models salt-sensitive hypertension; associated with significant renal and cardiovascular damage.[1] | Requires unilateral nephrectomy; can cause severe animal morbidity. |
| Angiotensin II Infusion | Direct vasoconstriction and stimulation of the renin-angiotensin system.[1] | Rapid and dose-dependent increase in blood pressure; allows for precise control over hypertension levels. | Requires surgical implantation of osmotic mini-pumps; can be a more invasive and expensive model. |
| Two-Kidney, One-Clip (2K1C) | Renal artery stenosis leading to renin-dependent hypertension. | Mimics renovascular hypertension. | Surgical procedure with potential for variability in outcomes. |
References
- 1. researchgate.net [researchgate.net]
- 2. besps.journals.ekb.eg [besps.journals.ekb.eg]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. L-NAME in the cardiovascular system - nitric oxide synthase activator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of Lutein on L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ellagic Acid Prevents L-NAME-Induced Hypertension via Restoration of eNOS and p47phox Expression in Rats [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of L-NAME-Induced Hypertension by Combined Treatment With Apocynin and Catalase: The Role of Nox 4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME) Induced Disorder of Hepatic Fatty Acid Metabolism and Intestinal Pathophysiology [frontiersin.org]
- 13. ahajournals.org [ahajournals.org]
Unraveling the Enduring Impact of Chronic L-NAME Hydrochloride Administration: A Comparative Guide
A comprehensive analysis of the long-term physiological and pathological consequences of sustained nitric oxide synthase inhibition with L-NAME hydrochloride, offering a comparative perspective against other hypertension models and therapeutic interventions.
Chronic administration of Nω-nitro-L-arginine methyl ester hydrochloride (L-NAME), a non-selective inhibitor of nitric oxide synthase (NOS), is a widely utilized experimental model to induce hypertension and study the multifaceted consequences of nitric oxide (NO) deficiency. This guide provides an in-depth comparison of the long-term effects of L-NAME administration on various organ systems, contrasts this model with other forms of experimental hypertension, and evaluates the efficacy of different therapeutic strategies. The information is tailored for researchers, scientists, and drug development professionals engaged in cardiovascular and related research.
Cardiovascular System: The Primary Target
The most pronounced and immediate consequence of chronic L-NAME administration is a sustained increase in blood pressure. This hypertensive state is primarily driven by the inhibition of endothelial NOS (eNOS), leading to reduced NO bioavailability, impaired vasodilation, and increased peripheral vascular resistance.
Table 1: Comparative Effects of Chronic L-NAME Administration on Hemodynamic Parameters in Rats
| Study / Model | Treatment Protocol | Duration | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) |
| L-NAME Models | ||||||
| Study A[1] | L-NAME (40 mg/kg/day, p.o.) | 4 weeks | 167.2 ± 0.85 | 144.6 ± 0.81 | 151.9 ± 0.74 | Not Reported |
| Study B[2] | L-NAME (~50 mg/kg/day in drinking water) | 6 weeks | ~190 (estimated from ~80 mmHg increase) | Not Reported | Not Reported | Not Reported |
| Study C[3] | L-NAME (40 mg/kg/day, gavage) | 4 weeks | 166.2 ± 7.13 | Not Reported | Not Reported | Not Reported |
| Study D[4] | L-NAME (40 mg/kg/day, p.o.) | 3 weeks | ~210 (estimated) | ~170 (estimated) | 193.3 ± 9.6 | 376 ± 33 |
| Control Groups | ||||||
| Study A (Control)[1] | Vehicle | 4 weeks | 123.3 ± 1.25 | 92.67 ± 2.72 | 118.2 ± 2.35 | Not Reported |
| Study C (Control)[3] | Vehicle | 4 weeks | 105.3 ± 6.97 | Not Reported | Not Reported | Not Reported |
| Study D (Control)[4] | Vehicle | 3 weeks | Not Reported | Not Reported | 114.2 ± 8.4 | 434 ± 26 |
| Alternative Hypertension Models | ||||||
| Angiotensin II Infusion[5] | Angiotensin II (300–500 ng·kg−1·min−1) | 4 weeks | 191.1 ± 3.2 | Not Reported | Not Reported | Not Reported |
| Spontaneously Hypertensive Rat (SHR) | Genetic | Age-dependent | ~180-200 | ~110-130 | ~140-160 | ~300-350 |
Data are presented as mean ± SEM or as reported in the cited literature. p.o. = per os (by mouth).
Prolonged hypertension induced by L-NAME invariably leads to significant cardiac remodeling, characterized by left ventricular hypertrophy. This structural change is a compensatory mechanism to the increased afterload.
Table 2: Cardiac Hypertrophy in Rats Following Chronic L-NAME Administration
| Study | Treatment Protocol | Duration | Heart Weight / Body Weight (mg/g) | Left Ventricular Weight / Body Weight (mg/g) |
| Study E[3] | L-NAME (40 mg/kg/day, gavage) | 4 weeks | Not Reported | 2.89 ± 0.08 |
| Study F[6] | L-NAME (50 mg/kg/day) | 8 weeks | Not Reported | 2.12 ± 0.32 |
| Study G[4] | L-NAME (40 mg/kg/day, p.o.) | 3 weeks | 5.14 ± 0.44 | Not Reported |
| Control Groups | ||||
| Study E (Control)[3] | Vehicle | 4 weeks | Not Reported | 2.11 ± 0.06 |
| Study F (Control)[6] | Vehicle | 8 weeks | Not Reported | 1.93 ± 0.13 |
| Study G (Control)[4] | Vehicle | 3 weeks | 3.81 ± 0.31 | Not Reported |
Data are presented as mean ± SEM.
Endothelial Dysfunction and Oxidative Stress: A Vicious Cycle
Chronic L-NAME administration serves as a classic model of endothelial dysfunction. The inhibition of eNOS not only reduces the production of the vasodilator NO but also can lead to eNOS uncoupling, where the enzyme produces superoxide anions instead of NO. This surge in reactive oxygen species (ROS) exacerbates endothelial dysfunction and promotes a pro-inflammatory and pro-thrombotic state.
Table 3: Markers of Endothelial Dysfunction and Oxidative Stress in Rats Treated with Chronic L-NAME
| Parameter | L-NAME Group | Control Group | Duration | Citation |
| Plasma Nitrite/Nitrate (µM) | Significantly Reduced | Normal | 3 weeks | [4] |
| Plasma Malondialdehyde (MDA) | Increased four-fold | Normal | 3 weeks | [4] |
| Plasma Glutathione (GSH) | Significantly Reduced | Normal | 3 weeks | [4] |
| Superoxide Dismutase (SOD) Activity | Significantly Decreased (in L20 group) | Normal | 3 weeks | [7] |
Systemic Consequences: Beyond the Cardiovascular System
The long-term absence of adequate NO synthesis impacts multiple organ systems, leading to a range of pathological changes.
Liver
Chronic L-NAME administration has been shown to induce liver injury, characterized by increased levels of liver enzymes and alterations in lipid metabolism.
Table 4: Effects of Chronic L-NAME Administration on Liver Function in Rats
| Parameter | L-NAME Group | Control Group | Duration | Citation |
| Serum ALT (Alanine Aminotransferase) | Significantly Increased | Normal | 8 weeks | [8] |
| Serum AST (Aspartate Aminotransferase) | Significantly Increased | Normal | 8 weeks | [8] |
| Serum Total Cholesterol (TC) | Significantly Increased | Normal | 8 weeks | [8] |
| Serum Triglycerides (TG) | Significantly Increased | Normal | 8 weeks | [8] |
Reproductive System
The impact of chronic L-NAME administration on the male reproductive system is an area of growing research. Studies have reported detrimental effects on sperm quality and hormonal balance.
Table 5: Reproductive Parameters in Male Rats After Sub-chronic L-NAME Exposure
| Parameter | L-NAME Group (20 mg/kg) | Control Group | Duration | Citation |
| Sperm Count | Significantly Reduced | Normal | 3 weeks | [7] |
| Abnormal Sperm Morphology | Significantly Increased | Normal | 3 weeks | [7] |
| Serum Testosterone | Significantly Increased | Normal | 3 weeks | [7] |
| Intra-testicular Testosterone | Significantly Increased | Normal | 3 weeks | [7] |
Comparative Analysis with Other Hypertension Models
The L-NAME model of hypertension, while robust, exhibits distinct characteristics when compared to other common experimental models such as the Spontaneously Hypertensive Rat (SHR) and angiotensin II-induced hypertension.
-
L-NAME vs. Spontaneously Hypertensive Rat (SHR): The L-NAME model is an induced form of hypertension, directly targeting the NO pathway. In contrast, the SHR is a genetic model with a polygenic basis for hypertension, involving multiple systems including the renin-angiotensin system and the sympathetic nervous system. While both models exhibit elevated blood pressure and cardiac hypertrophy, the underlying mechanisms differ significantly.
-
L-NAME vs. Angiotensin II-Induced Hypertension: Both models involve pharmacological induction of hypertension. However, angiotensin II infusion directly activates the renin-angiotensin system, leading to vasoconstriction and sodium retention. While there is cross-talk between the NO and renin-angiotensin systems, the primary insult in the L-NAME model is NO deficiency, whereas in the angiotensin II model, it is the overstimulation of angiotensin II receptors. Hemodynamically, angiotensin II infusion can lead to a greater reduction in renal blood flow compared to L-NAME, despite similar increases in blood pressure[5].
Therapeutic Interventions: Restoring Balance
The L-NAME model is frequently used to test the efficacy of antihypertensive drugs and other therapeutic agents.
Table 6: Effects of Therapeutic Interventions on Systolic Blood Pressure in L-NAME-Treated Rats
| Intervention | L-NAME + Intervention Group (SBP mmHg) | L-NAME Only Group (SBP mmHg) | Duration | Citation |
| Losartan (30 mg/kg/day) | 128.6 ± 7.02 | 166.2 ± 7.13 | 4 weeks | [3] |
| Verapamil (~100 mg/kg/day) | ~110 (prevented increase) | ~190 | 6 weeks | [2] |
| Trandolapril (~1 mg/kg/day) | ~110 (prevented increase) | ~190 | 6 weeks | [2] |
Data are presented as mean ± SEM or as reported in the cited literature. SBP = Systolic Blood Pressure.
These studies demonstrate that targeting pathways beyond NO synthesis, such as the renin-angiotensin system (Losartan, Trandolapril) or calcium channels (Verapamil), can effectively counteract the hypertensive effects of chronic L-NAME administration.
Experimental Protocols
Induction of Hypertension with L-NAME in Rats
A commonly employed protocol for inducing hypertension in rats involves the oral administration of L-NAME.
-
Animal Model: Male Wistar or Sprague-Dawley rats are frequently used.
-
Dosage and Administration: L-NAME is typically administered at a dose of 40 mg/kg/day. This can be delivered through drinking water or by daily oral gavage.
-
Duration: A treatment period of 4 to 8 weeks is common to establish chronic hypertension and associated organ damage.
-
Blood Pressure Measurement: Blood pressure is monitored regularly, often weekly, using non-invasive methods such as the tail-cuff method, or via telemetry for continuous monitoring.
-
Tissue Collection: At the end of the study period, animals are euthanized, and organs such as the heart, aorta, liver, and testes are collected for histological and biochemical analyses.
Signaling Pathways
The pathophysiology of chronic L-NAME administration involves the dysregulation of several key signaling pathways.
eNOS/NO Signaling Pathway and L-NAME Inhibition.
Chronic inhibition of the eNOS/NO pathway by L-NAME leads to a reduction in cGMP-mediated vasodilation.
NF-κB Signaling in Vascular Inflammation.
The state of oxidative stress induced by L-NAME can activate the NF-κB pathway, leading to the expression of adhesion molecules and promoting vascular inflammation.
References
- 1. Renal injury in angiotensin II+l-NAME-induced hypertensive rats is independent of elevated blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. besps.journals.ekb.eg [besps.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Cardiac weight in hypertension induced by nitric oxide synthase blockade [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME) Induced Disorder of Hepatic Fatty Acid Metabolism and Intestinal Pathophysiology [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of L-NAME Hydrochloride: A Procedural Guide for Laboratory Professionals
For researchers and scientists utilizing L-NAME hydrochloride, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to managing this compound waste, from initial handling to final disposal, ensuring the protection of personnel and the environment.
Hazard Assessment of this compound
Conflicting information exists regarding the hazardous classification of this compound. While some suppliers do not classify it as a hazardous substance under OSHA 29 CFR 1910.1200, others indicate that it can cause skin, eye, and respiratory irritation[1][2][3]. Given that its toxicological properties have not been fully investigated, it is prudent to handle this compound as a hazardous chemical to minimize risk[4].
Key recommendations for handling:
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses[5].
-
Avoid generating dust during handling[5].
-
Ensure work is conducted in a well-ventilated area[1].
**Step-by-Step Disposal Protocol
The disposal of this compound, like all laboratory chemicals, is governed by local, state, and federal regulations[5]. Adherence to your institution's specific Environmental Health & Safety (EH&S) guidelines is mandatory.
Step 1: Waste Characterization The initial and most critical step is to determine if the this compound waste is classified as hazardous. This determination must be made in accordance with EPA guidelines (40 CFR Part 261.3) and any applicable state or local regulations[4][6]. Due to the potential for irritation, it is best practice to manage all this compound waste as hazardous.
Step 2: Container Selection and Labeling
-
Container Choice: Select a waste container that is chemically compatible with this compound and is in good condition, free from leaks or damage. The container must have a secure, screw-top cap[7][8].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound" (or "Nω-nitro-L-arginine methyl ester hydrochloride"), and a clear indication of the associated hazards (e.g., "Irritant")[3][8]. Do not use chemical formulas or abbreviations[8].
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation[8][9]. This could be a specific area on a lab bench or within a chemical fume hood[8].
-
Segregation: Ensure the this compound waste is segregated from incompatible materials, particularly strong oxidizing agents[1][8].
-
Container Management: Keep the waste container securely closed at all times, except when adding waste[8]. Do not overfill containers; leave at least one inch of headspace to allow for expansion[8].
Step 4: Arranging for Disposal Once the waste container is full or is ready for disposal, contact your institution's EH&S department to arrange for a waste pickup. Do not dispose of this compound down the drain or in the regular trash[7].
Quantitative Guidelines for Hazardous Waste Storage
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific institutional or local rules may vary.
| Parameter | Guideline | Citation(s) |
| Maximum Volume in SAA | 55 gallons of hazardous waste | [9] |
| Maximum Acutely Toxic Waste in SAA | 1 quart of liquid or 1 kilogram of solid "P-listed" waste | [9] |
| Time Limit for Partially Filled Container | May remain in the SAA for up to one year | [8] |
| Time Limit for Full Container | Must be removed from the SAA within three days | [8] |
| General Storage Time Limit (Large Quantity Generators) | Up to 90 days at the facility level before transport to a licensed disposal facility | [10][11] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C7H16ClN5O4 | CID 135193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Regulation of Laboratory Waste - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling L-NAME Hydrochloride
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of L-NAME hydrochloride (Nω-Nitro-L-arginine methyl ester hydrochloride). Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment. This guide is intended for researchers, scientists, and drug development professionals.
This compound is a widely used nitric oxide synthase (NOS) inhibitor. While not classified as acutely toxic, it is recognized as a skin, eye, and respiratory tract irritant[1][2][3]. Proper handling is crucial to minimize exposure and prevent adverse health effects.
Essential Safety and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before commencing any work with this compound. The following table summarizes the key safety information and required personal protective equipment.
| Hazard Classification & Safety Information | Personal Protective Equipment (PPE) Requirements |
| Hazard Class: Skin, eye, and respiratory irritant[1][2]. | Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles[2]. |
| Physical Form: White to off-white powder[4]. | Hand Protection: Disposable nitrile gloves are recommended for handling this compound. Nitrile gloves offer good resistance to a variety of chemicals, including acidic solutions[5]. For prolonged or high-concentration work, consider double-gloving. Always inspect gloves for tears or holes before use and change them frequently[6]. |
| Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact[2]. | Body Protection: A standard laboratory coat should be worn to protect against skin contact[5]. Ensure the lab coat is buttoned. |
| Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container[2][4]. Recommended storage temperature is -20°C[7]. | Respiratory Protection: For procedures that may generate significant amounts of dust, such as weighing large quantities, use a NIOSH-approved N95 respirator[8]. All work with the solid form should ideally be performed in a chemical fume hood or other ventilated enclosure[5]. |
| In case of Exposure: • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention[2]. • Skin: Wash affected area thoroughly with soap and water. Remove contaminated clothing[2]. • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[2]. | Emergency Equipment: An eyewash station and safety shower must be readily accessible in the work area[2]. |
Procedural Workflow for Handling this compound
The following diagram and step-by-step protocols outline the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance
I. Pre-Operational Procedures
-
Review Safety Documentation: Before handling, thoroughly read the Safety Data Sheet (SDS) for this compound.
-
Verify Emergency Equipment: Ensure that an eyewash station and safety shower are unobstructed and functional.
-
Assemble PPE: Put on all required personal protective equipment: a lab coat, safety glasses or goggles, and nitrile gloves. For weighing larger quantities, a respirator may be necessary.
II. Operational Procedures: Handling and Solution Preparation
-
Work in a Controlled Environment: Conduct all manipulations of solid this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation of dust particles[5].
-
Weighing the Compound:
-
Use a disposable weigh boat to prevent contamination of the balance.
-
Handle the container of this compound carefully to avoid generating dust.
-
Use a spatula to transfer the powder to the weigh boat. Avoid pouring directly from the bottle[3].
-
Once the desired amount is weighed, securely cap the stock container.
-
-
Solution Preparation:
-
Place a stir bar in the vessel containing the appropriate solvent (e.g., water, PBS) inside the fume hood.
-
Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution and prevent clumping. This compound is soluble in water (approximately 30 mg/ml in PBS, pH 7.2) and DMSO[9][10].
-
If necessary, use sonication to aid dissolution[11].
-
Once dissolved, cap and clearly label the solution with the chemical name, concentration, date, and your initials.
-
III. Post-Operational Procedures: Cleanup and Disposal
-
Decontamination:
-
Wipe down the work surface within the fume hood, the spatula, and any other potentially contaminated equipment with an appropriate cleaning agent (e.g., 70% ethanol).
-
Dispose of the cleaning materials as contaminated waste.
-
-
Waste Disposal:
-
Solid Waste: Unused this compound and any grossly contaminated materials (e.g., weigh boats, paper towels from a spill) should be placed in a sealed, labeled container for hazardous chemical waste disposal according to your institution's guidelines[4].
-
Liquid Waste: Aqueous solutions of this compound should be disposed of as chemical waste. Do not pour down the drain unless specifically permitted by your institution's environmental health and safety office[1].
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated solid waste container for laboratory materials[9].
-
-
Final Steps:
-
Remove your personal protective equipment in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.
-
Thoroughly wash your hands with soap and water[6].
-
By adhering to these safety protocols, researchers can confidently and safely incorporate this compound into their experimental workflows, ensuring both personal safety and the integrity of their research.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. uwlax.edu [uwlax.edu]
- 6. gz-supplies.com [gz-supplies.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. glpbio.com [glpbio.com]
- 9. tmi.utexas.edu [tmi.utexas.edu]
- 10. This compound | Non-selective NOS | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
